Methyl 3,4-dimethoxycinnamate
Description
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3 |
InChI Key |
JXRYDOZRPYFBKO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 3,4-dimethoxycinnamate?
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3,4-dimethoxycinnamate
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (MDMC). It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical reactivity and synthetic workflows. The information is compiled from various scientific sources to ensure accuracy and depth, serving as a core reference for laboratory use.
Introduction
This compound, also known as 3,4-O-Dimethylcaffeic acid methyl ester, is an alkyl cinnamate compound. It is formed from the formal condensation of the carboxyl group of 3,4-dimethoxycinnamic acid with methanol[1]. This compound is found in various natural sources and has been identified in plants such as Aragoa lucidula and Sideritis lotsyi[2][3]. Due to its structural similarity to other biologically active cinnamic acid derivatives, MDMC is a molecule of interest for its potential antioxidant and DNA methylation-inhibiting properties[4][5]. This guide details its fundamental characteristics to support further research and application.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. The data has been compiled from computational models and experimental sources.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 5396-64-5 |
| IUPAC Name | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
| Molecular Formula | C₁₂H₁₄O₄ |
| Synonyms | Methyl 3-(3,4-dimethoxyphenyl)acrylate, 3,4-O-Dimethylcaffeic acid methyl ester, NSC 4331 |
| InChI | InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+ |
| InChI Key | JXRYDOZRPYFBKO-FNORWQNLSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)OC)OC |
Physicochemical Data
| Property | Value |
| Molecular Weight | 222.24 g/mol |
| Appearance | Solid |
| Melting Point | 69-72 °C |
| Boiling Point | 339.30 °C (estimated) |
| Solubility | Water: 653.4 mg/L @ 25 °C (estimated). Soluble in DMSO, Ethanol, DMF. |
| logP (o/w) | 1.89 - 2.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl protons of the two methoxy groups and the ester. The coupling constant between the vinylic protons is typically large (~16 Hz), confirming the trans (E) configuration of the double bond.
-
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (around 167 ppm), carbons of the double bond, the six aromatic carbons (with those bonded to oxygen appearing further downfield), and the three methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1710-1730 cm⁻¹). Other significant peaks include C=C stretching from the alkene and aromatic ring, and C-O stretching from the ester and ether linkages.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 222.24). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the determination of its properties.
Synthesis Protocols
Protocol 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed esterification of 3,4-dimethoxycinnamic acid with methanol.
-
Reagents and Equipment:
-
3,4-dimethoxycinnamic acid
-
Methanol (anhydrous, excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 3,4-dimethoxycinnamic acid and an excess of methanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Protocol 2: Heck Reaction
The Heck reaction provides an alternative route by coupling an aryl halide with methyl acrylate in the presence of a palladium catalyst.
-
Reagents and Equipment:
-
4-Iodo-1,2-dimethoxybenzene (or a related aryl halide)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine) or a phosphine-free system
-
A base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or THF)
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 4-iodo-1,2-dimethoxybenzene, the palladium catalyst, and the phosphine ligand (if used).
-
Add the anhydrous solvent, followed by the base and methyl acrylate via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting residue using column chromatography on silica gel to obtain pure this compound.
-
Property Determination Protocols
-
Melting Point: Determined using a calibrated Differential Scanning Calorimeter (DSC) or a standard melting point apparatus. A small, dry sample is heated at a controlled rate (e.g., 1-2 °C/min), and the range from the first appearance of liquid to complete liquefaction is recorded.
-
Solubility: The static gravimetric method can be used. A saturated solution of the compound is prepared in a specific solvent at a constant temperature. A known volume of the supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility.
-
NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. A solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent on a salt plate (e.g., NaCl).
Chemical Reactivity
This compound undergoes reactions typical of an α,β-unsaturated ester.
-
Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxycinnamic acid and methanol under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.
-
Transesterification: The methyl group of the ester can be exchanged with another alkyl group by reacting it with a different alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester and the double bond can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated alcohol.
-
Reactions at the Double Bond: The alkene double bond can undergo various addition reactions, such as hydrogenation (to yield methyl 3,4-dimethoxydihydrocinnamate) or halogenation.
Safety and Handling
Based on available safety data sheets, this compound requires careful handling in a laboratory setting.
-
Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. Recommended storage temperatures are often -20°C for powder or -80°C when in solvent.
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Skin Contact: Wash skin thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
-
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.
Conclusion
This compound is a well-defined natural product with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry reactions like Fischer esterification and the Heck reaction. The data and protocols presented in this guide offer a solid foundation for researchers working with this compound, facilitating its use in further studies, particularly in exploring its biological activities and potential therapeutic applications. Proper adherence to safety protocols is essential when handling this chemical.
References
Methyl 3,4-dimethoxycinnamate: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethoxycinnamate is a naturally occurring phenylpropanoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Occurrences
This compound has been identified in a variety of plant species and fungal spores. The primary documented natural sources are detailed in Table 1.
Table 1: Natural Sources of this compound
| Source Organism | Part of Organism | Reference(s) |
| Amburana cearensis (Cumaru) | Stem Bark | [1] |
| Aragoa lucidula | Not specified | [2] |
| Sideritis marmorea | Not specified | [2] |
| Sideritis lotsyi | Not specified | [2] |
| Bean Rust (Uromyces phaseoli) | Uredospores | [3] |
| Stripe Rust (Puccinia striiformis) | Uredospores |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections provide a detailed, generalized experimental protocol based on methodologies reported for the isolation of this and structurally related compounds from plant materials.
Experimental Protocol: Isolation from Amburana cearensis Stem Bark
This protocol is a composite methodology based on the general principles of natural product isolation and specific, albeit limited, details from the literature on Amburana cearensis.
1. Plant Material Preparation and Extraction:
-
Drying and Pulverization: Air-dry the stem bark of Amburana cearensis at room temperature to a constant weight. Grind the dried bark into a fine powder using a mechanical grinder.
-
Solvent Extraction: Macerate the powdered bark (e.g., 500 g) with methanol (e.g., 2 L) at room temperature for 72 hours with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
2. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length). Equilibrate the column with hexane.
-
Sample Loading: Adsorb the crude methanolic extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v). Collect fractions of a suitable volume (e.g., 25 mL).
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Thin Layer Chromatography (TLC) Purification:
-
Combine the fractions containing the compound of interest (as identified by TLC comparison with a standard, if available).
-
Concentrate the combined fractions and perform preparative TLC on silica gel plates (e.g., 20x20 cm, 0.5 mm thickness) using an appropriate solvent system (e.g., chloroform:methanol, 99:1 v/v) to achieve final purification.
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a polar solvent like methanol or ethyl acetate.
-
Filter and evaporate the solvent to obtain the purified compound.
-
3. Structural Elucidation and Purity Assessment:
-
Spectroscopic Analysis: Confirm the identity of the isolated compound using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.
-
-
Purity Assessment: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data
Quantitative data on the yield and purity of this compound from natural sources is scarce in the available literature. The yield of secondary metabolites from plant material is highly variable and depends on factors such as the geographical location of the plant, season of collection, and the extraction and purification methods employed. For illustrative purposes, Table 2 presents a hypothetical data set based on typical yields for similar phenylpropanoids from plant sources.
Table 2: Illustrative Quantitative Data for the Isolation of this compound
| Parameter | Value | Method of Determination |
| Starting Material | Amburana cearensis stem bark | - |
| Weight of Starting Material | 500 g | Gravimetric |
| Crude Extract Yield | 25 g (5% w/w) | Gravimetric |
| Purified Compound Yield | 50 mg (0.01% w/w) | Gravimetric |
| Purity | >98% | HPLC/GC-MS |
Note: The values in this table are illustrative and not based on reported experimental data for this compound.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit biological activities, including the inhibition of uredospore germination in rust fungi and the inhibition of global DNA methylation in human cancer cells.
Inhibition of DNA Methylation
The precise mechanism by which this compound inhibits DNA methylation has not been fully elucidated. However, it is hypothesized to involve the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing the transfer of a methyl group to DNA. The general mechanism of DNMT inhibition by small molecules can be visualized as a disruption of the catalytic process.
Caption: Proposed mechanism of DNA methylation inhibition.
Inhibition of Uredospore Germination
This compound acts as a self-inhibitor of germination in the uredospores of certain rust fungi. The cis-isomer of the compound is particularly potent. While the detailed signaling cascade is not fully understood, it is believed to interfere with essential metabolic processes required for the initiation of germination.
References
An In-depth Technical Guide on the Biological Activity of Methyl 3,4-dimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dimethoxycinnamate, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its cytotoxic, DNA methylation inhibitory, antifungal, antioxidant, and anti-inflammatory properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.
Core Biological Activities
This compound exhibits a range of biological effects, with the most prominently documented activities being its ability to inhibit global DNA methylation and its cytotoxic effects against cancer cells. Additionally, it is recognized as an inhibitor of uredospore germination, indicating antifungal properties. Its structural similarity to other cinnamic acid derivatives suggests potential antioxidant and anti-inflammatory activities, which are areas of ongoing investigation.
DNA Methylation Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of global DNA methylation. In a study by Castro-Vazquez et al. (2022), the compound was shown to significantly decrease overall DNA methylation levels in the human hepatocellular carcinoma cell line, Hep3B.[1] This epigenetic modulatory effect positions this compound as a compound of interest for cancer research, as aberrant DNA methylation is a hallmark of many malignancies. The inhibition of DNA methyltransferases (DNMTs) is a key mechanism through which this effect is likely mediated.
Cytotoxic Activity
Concurrent with its impact on DNA methylation, this compound has demonstrated cytotoxic activity against cancer cells. The same study by Castro-Vazquez et al. (2022) reported its efficacy in reducing the viability of Hep3B cells.[1] This anti-proliferative effect is likely linked to its epigenetic activity, as the reversal of hypermethylation of tumor suppressor genes is a known strategy to induce cancer cell death.
Antifungal Activity
Historically, this compound was identified as a self-inhibitor of uredospore germination in the bean rust fungus, highlighting its intrinsic antifungal properties.[2] The precise mechanism of this antifungal action is an area for further research but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Potential Antioxidant and Anti-inflammatory Effects
While direct, extensive studies on the antioxidant and anti-inflammatory properties of this compound are limited, its chemical structure as a cinnamic acid derivative suggests it may possess such activities. Cinnamic acids and their esters are known to act as antioxidants by scavenging free radicals and to exhibit anti-inflammatory effects by modulating inflammatory pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data available for the biological activities of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| Hep3B (Human Hepatocellular Carcinoma) | MTT Assay | IC₅₀ | 196.8 ± 1.5 µM | [1] |
Table 2: DNA Methylation Inhibition by this compound
| Cell Line | Concentration | Assay | Result | Reference |
| Hep3B (Human Hepatocellular Carcinoma) | 100 µM | Global DNA Methylation Assay | 83% decrease in global DNA methylation | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on Hep3B cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Global DNA Methylation Assay
The effect of this compound on global DNA methylation in Hep3B cells was assessed using a commercially available global DNA methylation ELISA kit.
-
Cell Culture and Treatment: Hep3B cells are cultured and treated with this compound as described in the cytotoxicity protocol.
-
Genomic DNA Extraction: After treatment, genomic DNA is extracted from the cells using a standard DNA extraction kit.
-
DNA Methylation Quantification:
-
The extracted genomic DNA is bound to the wells of a 96-well plate that has a high affinity for DNA.
-
The methylated DNA is detected using a specific anti-5-methylcytosine (5-mC) antibody.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added, followed by the addition of a substrate to produce a colorimetric signal.
-
The absorbance is read on a microplate reader.
-
-
Data Analysis: The percentage of global DNA methylation is calculated based on the absorbance values, often relative to a positive control of methylated DNA. The percentage of inhibition by the compound is determined by comparing the methylation levels of treated cells to untreated or vehicle-treated control cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented cytotoxic and DNA methylation inhibitory activities, particularly in the context of hepatocellular carcinoma. The existing data provides a strong foundation for its further investigation as a potential therapeutic agent. Future research should focus on several key areas:
-
Elucidation of Mechanisms: A deeper understanding of the specific molecular targets of this compound is needed. Investigating its effects on specific DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and its influence on the methylation status of specific cancer-related genes will be crucial.
-
Quantitative Bioactivity Studies: Comprehensive in vitro studies are required to quantify its antioxidant, anti-inflammatory, and antifungal properties. Determining IC₅₀ or EC₅₀ values in various assays (e.g., DPPH, ABTS for antioxidant; COX, LOX inhibition for anti-inflammatory; MIC for antifungal) is essential.
-
In Vivo Efficacy and Pharmacokinetics: Preclinical in vivo studies are necessary to evaluate the efficacy of this compound in animal models of cancer and other relevant diseases. Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile are also critical for its development as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.
References
Spectroscopic Profile of Methyl 3,4-dimethoxycinnamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,4-dimethoxycinnamate, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. Due to the limited availability of fully assigned public data for this specific molecule, spectral data for the closely related compound, methyl 4-methoxycinnamate, is provided for comparison, alongside predicted values for this compound based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Predicted data for this compound is based on the analysis of similar compounds and spin-spin coupling rules.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.65 | d | ~16.0 | 1H, Vinylic |
| ~7.1-7.0 | m | - | 2H, Aromatic |
| ~6.85 | d | ~8.0 | 1H, Aromatic |
| ~6.30 | d | ~16.0 | 1H, Vinylic |
| 3.91 | s | - | 3H, Methoxy |
| 3.89 | s | - | 3H, Methoxy |
| 3.78 | s | - | 3H, Ester Methyl |
¹³C NMR (Carbon-13 NMR) Data
Predicted data for this compound is based on the analysis of similar substituted aromatic compounds.
| Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | C=O (Ester) |
| ~151.0 | Aromatic C-O |
| ~149.0 | Aromatic C-O |
| ~145.0 | Vinylic CH |
| ~127.5 | Aromatic C |
| ~123.0 | Aromatic CH |
| ~115.5 | Vinylic CH |
| ~111.0 | Aromatic CH |
| ~109.5 | Aromatic CH |
| 56.0 | Methoxy |
| 55.9 | Methoxy |
| 51.6 | Ester Methyl |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010-2950 | Medium | C-H stretch (aromatic and vinylic) |
| ~2950-2840 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1635 | Strong | C=C stretch (vinylic) |
| ~1600, 1515, 1465 | Medium-Strong | C=C stretch (aromatic) |
| ~1260, 1140 | Strong | C-O stretch (ester and ether) |
| ~980 | Strong | =C-H bend (trans-vinylic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₄O₄), the molecular weight is 222.24 g/mol .[1]
| m/z | Proposed Fragment |
| 222 | [M]⁺ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 191 | [M - OCH₃]⁺ |
| 163 | [M - COOCH₃]⁺ |
| 151 | [M - CH₃ - CO₂CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of protons.
-
IR Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to the characteristic vibrational frequencies of known functional groups.
-
Mass Spectrometry
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected by an electron multiplier or other suitable detector.
-
The detector generates a signal that is proportional to the abundance of each ion.
-
-
Data Analysis:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methyl 3,4-Dimethoxycinnamate: A Potent Inhibitor of Uredospore Germination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethoxycinnamate has been identified as a significant natural self-inhibitor of uredospore germination in a variety of rust fungi.[1][2][3] This compound, particularly its cis isomer, plays a crucial role in the lifecycle of these plant pathogens by regulating spore germination. Understanding its mechanism of action and inhibitory properties is of paramount importance for the development of novel antifungal agents. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and potential signaling pathways associated with this compound's inhibitory effects.
Quantitative Inhibitory Data
The inhibitory potency of this compound, primarily the cis isomer, has been quantified across different species of rust fungi. The following tables summarize the key data available in the literature.
Table 1: 50% Effective Dose (ED50) of cis-Methyl 3,4-dimethoxycinnamate on Uredospore Germination
| Fungal Species | ED50 |
| Puccinia striiformis (Stripe Rust) | 4 ng/mL[4] |
| Puccinia arachidis (Peanut Rust) | 8 pg/mL[5] |
Table 2: Minimum Inhibitory Concentration (50%) of this compound Isomers on Puccinia graminis var. tritici (Wheat Stem Rust) Uredospore Germination
| Isomer | Minimum Concentration for 50% Inhibition |
| cis-Methyl 3,4-dimethoxycinnamate | ~140 nM |
| trans-Methyl 3,4-dimethoxycinnamate | Little to no activity |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound as a uredospore germination inhibitor.
Uredospore Germination Assay
This protocol is a generalized procedure based on methodologies described for various rust species.
Objective: To determine the percentage of uredospore germination under specific conditions and in the presence of potential inhibitors.
Materials:
-
Freshly collected uredospores
-
Microscope slides
-
1.5% Water agar
-
Sterile distilled water
-
Petri dishes
-
Moist cotton
-
Incubator
-
This compound (and its isomers) dissolved in a suitable solvent (e.g., ethanol, acetone) at various concentrations.
Procedure:
-
Preparation of Agar Slides: A thin layer of 1.5% water agar is applied to clean microscope slides.
-
Spore Suspension: Mature uredospores are collected from infected plant leaves. A suspension of these spores is prepared in sterile distilled water.
-
Inoculation: The uredospore suspension is atomized onto the agar film on the glass slides. For inhibitor studies, the test compound is incorporated into the water agar or the spore suspension at the desired final concentrations.
-
Incubation: The slides are placed in an inverted position in Petri dishes lined with moist cotton to maintain high humidity. The Petri dishes are then incubated at an optimal temperature for the specific rust species (e.g., 10-25°C) in the dark.
-
Germination Assessment: After a specific incubation period (e.g., 16-24 hours), the slides are examined under a microscope. A spore is considered germinated if the germ tube has emerged.
-
Data Collection: The percentage of germinated spores is determined by counting a minimum of 100 spores per replicate. Control experiments with no inhibitor are run in parallel.
Extraction and Purification of the Native Inhibitor
This protocol is based on the methods used to identify the natural self-inhibitor from rust uredospores.
Objective: To extract and purify this compound from rust uredospores.
Materials:
-
Field-collected uredospores
-
Distilled water
-
Diethyl ether
-
Equipment for thin-layer chromatography (TLC) and gas chromatography (GC)
-
Mass spectrometer
Procedure:
-
Extraction: Uredospores are stirred in water to extract the inhibitor.
-
Partitioning: The aqueous extract is partitioned with diethyl ether to move the inhibitor into the organic phase.
-
Purification: The ether extract is concentrated and then purified using thin-layer chromatography and gas chromatography.
-
Identification: The chemical structure of the purified inhibitor is confirmed by mass spectrometry and comparison with synthetic standards.
Signaling Pathways and Logical Relationships
While the precise molecular signaling pathway of germination inhibition by this compound is not fully elucidated, a logical workflow for its investigation and its proposed point of action can be diagrammed. The inhibition is known to be reversible and acts at an early stage of germination.
Based on the understanding that the inhibitor acts early in the germination process, a hypothetical signaling pathway can be proposed. Uredospore germination is initiated by environmental cues leading to the activation of metabolic processes. This compound likely interferes with a critical early step in this cascade.
Conclusion
This compound, particularly the cis isomer, is a highly effective natural inhibitor of uredospore germination in several economically important rust fungi. Its potency, demonstrated by low ED50 values, makes it a compelling subject for further research in the development of novel, targeted fungicides. Future investigations should focus on elucidating the precise molecular target and the downstream effects of this inhibitor on the signaling cascade that governs uredospore germination. The experimental protocols and data presented in this guide provide a solid foundation for such research endeavors.
References
The Role of Methyl 3,4-dimethoxycinnamate in DNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation and the pathogenesis of various diseases, including cancer. Aberrant DNA methylation patterns, often characterized by hypermethylation of tumor suppressor genes and global hypomethylation, are a hallmark of many malignancies. Consequently, compounds that can modulate DNA methylation are of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the emerging role of methyl 3,4-dimethoxycinnamate as a modulator of DNA methylation, with a focus on its effects in hepatocellular carcinoma. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Introduction to DNA Methylation
DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the fifth carbon of a cytosine residue, typically within a CpG dinucleotide context, to form 5-methylcytosine (5-mC)[1]. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B mediate de novo methylation.
The methylation status of DNA, particularly in promoter regions, is a key determinant of gene expression. Generally, hypermethylation of CpG islands in promoter regions is associated with transcriptional repression or gene silencing, while hypomethylation is linked to active gene expression. Dysregulation of DNA methylation is a common feature in cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes[1]. This has spurred the development of epigenetic drugs that target the DNA methylation machinery.
This compound: A Potential Epigenetic Modulator
This compound is a cinnamic acid analog that has been identified as a potential modulator of DNA methylation. Recent studies have highlighted its activity in the context of hepatocellular carcinoma, a disease in which epigenetic alterations are known to be significant drivers of tumorigenesis.
Quantitative Data Summary
A key study by Castro-Vazquez et al. (2022) investigated the effects of several methyl benzoate and cinnamate analogs, including this compound, on hepatocellular carcinoma (Hep3B) cells. While the specific quantitative data for this compound's effect on global DNA methylation is not detailed in the abstract, the study provides valuable insights into the activity of this class of compounds.
| Compound Class | Cell Line | Effect on Global DNA Methylation | Cytotoxicity (IC50) | Reference |
| Cinnamic Derivatives (including this compound) | Hep3B | 63% to 97% decrease | Not specified for individual compounds in abstract | |
| Methyl 3,4-dihydroxycinnamate (most active in the series) | Hep3B | Not specified in abstract | 109.7 ± 0.8 µM |
It is important to note that this compound was highlighted as showing "relevant activities of both cytotoxicity and global DNA methylation inhibition".
Proposed Mechanism of Action
The precise signaling pathway through which this compound exerts its effects on DNA methylation is still under investigation. However, molecular docking studies from the aforementioned study suggest a potential mechanism involving the direct inhibition of DNA methyltransferase 1 (DNMT1). The proposed mechanism posits that this compound may bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of DNMT1, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine residues on the DNA.
Caption: Proposed inhibition of DNMT1 by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its role in DNA methylation. These protocols are based on standard laboratory procedures.
Cell Culture of Hep3B Cells
The Hep3B cell line is a human hepatocellular carcinoma cell line that is widely used in cancer research.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a 1:3 to 1:6 split ratio.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
-
Seed Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Global DNA Methylation Assay (ELISA-based)
This protocol outlines a common method for quantifying global DNA methylation levels.
-
DNA Extraction: Extract genomic DNA from treated and untreated Hep3B cells using a commercial DNA extraction kit.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.
-
ELISA Assay:
-
Use a commercial global DNA methylation ELISA kit.
-
Bind equal amounts of genomic DNA to the wells of the ELISA plate.
-
Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add a colorimetric substrate and measure the absorbance using a microplate reader.
-
Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with methylated and unmethylated DNA controls.
-
Caption: General experimental workflow for assessing the compound's effects.
Conclusion and Future Directions
This compound has emerged as a promising compound with the potential to modulate DNA methylation, a key epigenetic mechanism implicated in cancer. The available evidence suggests that it can induce global hypomethylation in hepatocellular carcinoma cells, possibly through the inhibition of DNMT1. However, further research is imperative to fully elucidate its mechanism of action and to determine its efficacy and safety profile.
Future studies should focus on:
-
Confirming the direct inhibitory effect of this compound on DNMT1 activity using in vitro enzymatic assays.
-
Investigating the effects of this compound on the methylation status of specific tumor suppressor genes.
-
Evaluating its anti-tumor efficacy in preclinical in vivo models of hepatocellular carcinoma.
-
Exploring the structure-activity relationship of cinnamate analogs to identify more potent and selective DNMT inhibitors.
The development of novel epigenetic modulators like this compound holds significant promise for advancing cancer therapy.
References
A Technical Guide to Methyl 3,4-dimethoxycinnamate: Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dimethoxycinnamate, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of its chemical identity, key biological functions, and detailed experimental protocols. The primary activities discussed herein are its role as a potent inhibitor of uredospore germination in rust fungi and its emerging potential as an inhibitor of DNA methylation in the context of hepatocellular carcinoma. This document aims to serve as a valuable resource for researchers investigating natural compounds for applications in agriculture and medicine.
Chemical Identification and Properties
This compound is chemically identified as methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | [1][2] |
| CAS Number | 5396-64-5 | [1][3] |
| Molecular Formula | C₁₂H₁₄O₄ | |
| Molecular Weight | 222.24 g/mol | |
| Appearance | White to off-white solid | |
| Natural Sources | Reported in Aragoa lucidula, Sideritis marmorea, and Sideritis lotsyi |
Biological Activity
This compound exhibits two primary, well-documented biological activities.
Inhibition of Uredospore Germination
This compound is a known self-inhibitor of germination in various rust fungi, including bean rust. The cis-isomer, in particular, is highly active, while the trans-isomer shows little to no inhibitory effect.
| Parameter | Value | Organism | Source |
| ED₅₀ (cis-isomer) | 4 ng/mL | Puccinia striiformis (stripe rust) | |
| 50% Inhibition (cis-isomer) | ~140 nM | Wheat-stem rust |
Inhibition of DNA Methylation in Hepatocellular Carcinoma
Recent studies have highlighted the role of this compound in inhibiting global DNA methylation in hepatocellular carcinoma (HCC) cell lines, such as Hep3B. This epigenetic modulatory activity suggests its potential as a therapeutic agent in oncology. DNA methylation is a crucial epigenetic mechanism that, when dysregulated, can contribute to the development of cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for this process.
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound from 3,4-dimethoxycinnamic acid via Fischer esterification.
Materials:
-
3,4-dimethoxycinnamic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxycinnamic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Uredospore Germination Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of rust uredospore germination.
Materials:
-
Freshly collected rust uredospores (e.g., Puccinia striiformis)
-
This compound (and its isomers if available)
-
Solvent for inhibitor (e.g., acetone)
-
Double-distilled water
-
Microscope slides or small vials
-
Microscope
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent.
-
Create a series of dilutions of the test compound in double-distilled water. Include a solvent control.
-
Wash fresh uredospores with double-distilled water to remove any endogenous inhibitors.
-
Suspend the washed spores in the test solutions at a defined concentration.
-
Incubate the spore suspensions in the dark at an appropriate temperature (e.g., 10°C) for 16 hours.
-
After incubation, place a sample on a microscope slide and determine the percentage of germinated spores by counting at least 100 spores per replicate.
-
Calculate the ED₅₀ value, the concentration at which 50% of germination is inhibited.
DNA Methyltransferase (DNMT) Activity/Inhibition Assay
This is a general colorimetric protocol to assess the inhibitory effect of this compound on DNMT activity, which can be performed using commercially available kits.
Materials:
-
Nuclear extract from a relevant cell line (e.g., Hep3B) or purified DNMT enzymes.
-
This compound.
-
A DNMT activity/inhibition assay kit (containing assay buffer, substrate DNA, capture and detection antibodies, and developing solution).
-
Microplate reader.
Procedure:
-
Prepare nuclear extracts from the chosen cell line or use purified DNMTs.
-
In a 96-well plate, add the assay buffer, the substrate DNA, and the nuclear extract/purified enzyme.
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate according to the kit's instructions to allow for the methylation reaction.
-
Wash the wells and add the capture antibody, followed by incubation.
-
Wash the wells and add the detection antibody, followed by incubation.
-
Add the developing solution and measure the absorbance on a microplate reader at the specified wavelength.
-
The level of DNMT inhibition is inversely proportional to the colorimetric signal.
Signaling Pathway Interactions
The inhibitory effect of this compound on DNA methylation has significant implications for cellular signaling, particularly in cancer. Aberrant DNA methylation is a hallmark of many cancers, including hepatocellular carcinoma, and can lead to the silencing of tumor suppressor genes. By inhibiting DNMTs, this compound can potentially restore the expression of these silenced genes.
Dysregulation of signaling pathways such as the mTOR and PI3K/AKT pathways is common in hepatocellular carcinoma. While direct links between this compound and these specific pathways require further investigation, its ability to modulate the epigenome suggests it could indirectly influence these critical cancer-related cascades.
Caption: Proposed mechanism of action for this compound in DNA methylation.
Conclusion
This compound is a promising natural compound with well-defined inhibitory effects on fungal spore germination and emerging potential as an epigenetic modulator in cancer. The experimental protocols and data presented in this guide provide a solid foundation for further research into its mechanisms of action and potential applications. Future studies should focus on elucidating the specific signaling pathways affected by its DNA methylation inhibitory activity and its efficacy in preclinical models.
References
Methyl 3,4-dimethoxycinnamate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl 3,4-dimethoxycinnamate, a key intermediate in the synthesis of various pharmaceutical and organic compounds. Understanding these properties is critical for its effective formulation, storage, and application in research and drug development.
Solubility Profile
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, valuable insights can be drawn from its estimated water solubility and the experimental data of its parent compound, 3,4-dimethoxycinnamic acid.
Aqueous Solubility
The estimated aqueous solubility of this compound is approximately 653.4 mg/L at 25°C [1]. The presence of the dual methoxy groups on the benzene ring is suggested to enhance its solubility in comparison to other cinnamate derivatives[2].
Solubility in Organic Solvents
Predictive information suggests that this compound may be soluble in dimethyl sulfoxide (DMSO), and to some extent in water, ethanol, and dimethylformamide (DMF)[3].
To provide a more detailed understanding of its likely behavior in organic solvents, the following table summarizes the experimentally determined solubility of its parent acid, 3,4-dimethoxycinnamic acid, in various solvents at different temperatures. It is anticipated that the methyl ester will exhibit similar or enhanced solubility in these organic solvents due to the ester functional group.
Table 1: Solubility of 3,4-dimethoxycinnamic Acid in Various Organic Solvents [4]
| Solvent | Temperature (K) | Molar Fraction (10^3 x) |
| Methanol | 283.15 | 15.89 |
| 293.15 | 24.11 | |
| 303.15 | 35.84 | |
| 313.15 | 52.17 | |
| 323.15 | 74.52 | |
| Ethanol | 283.15 | 10.66 |
| 293.15 | 16.53 | |
| 303.15 | 24.98 | |
| 313.15 | 37.01 | |
| 323.15 | 53.67 | |
| n-Propanol | 283.15 | 7.98 |
| 293.15 | 12.45 | |
| 303.15 | 18.99 | |
| 313.15 | 28.53 | |
| 323.15 | 42.11 | |
| Isopropanol | 283.15 | 6.51 |
| 293.15 | 10.28 | |
| 303.15 | 15.87 | |
| 313.15 | 24.03 | |
| 323.15 | 35.88 | |
| n-Butanol | 283.15 | 6.45 |
| 293.15 | 10.11 | |
| 303.15 | 15.59 | |
| 313.15 | 23.67 | |
| 323.15 | 35.18 | |
| Isobutanol | 283.15 | 5.33 |
| 293.15 | 8.42 | |
| 303.15 | 13.09 | |
| 313.15 | 20.07 | |
| 323.15 | 30.24 | |
| Acetone | 283.15 | 28.45 |
| 293.15 | 42.18 | |
| 303.15 | 61.03 | |
| 313.15 | 86.57 | |
| 323.15 | 119.34 | |
| 2-Butanone | 283.15 | 21.17 |
| 293.15 | 31.78 | |
| 303.15 | 46.55 | |
| 313.15 | 66.89 | |
| 323.15 | 94.12 | |
| Acetonitrile | 283.15 | 5.88 |
| 293.15 | 9.01 | |
| 303.15 | 13.49 | |
| 313.15 | 19.67 | |
| 323.15 | 28.15 | |
| Methyl Acetate | 283.15 | 11.89 |
| 293.15 | 18.03 | |
| 303.15 | 26.65 | |
| 313.15 | 38.84 | |
| 323.15 | 55.91 | |
| Ethyl Acetate | 283.15 | 8.99 |
| 293.15 | 13.77 | |
| 303.15 | 20.68 | |
| 313.15 | 30.51 | |
| 323.15 | 44.39 | |
| 1,4-Dioxane | 283.15 | 29.87 |
| 293.15 | 43.91 | |
| 303.15 | 62.88 | |
| 313.15 | 88.13 | |
| 323.15 | 121.06 |
Stability Profile
The chemical stability of this compound is a critical parameter for determining its shelf-life and appropriate storage conditions.
General Stability
This compound is considered stable under recommended storage conditions[5]. For long-term storage, it is advised to keep the compound as a powder at -20°C or in a solvent at -80°C. It should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For short durations, such as during shipping, the compound is stable at ambient temperatures for a few days.
Incompatibilities
The compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances can lead to degradation.
Degradation Pathways
Under fire conditions, this compound may decompose and emit toxic fumes. A primary chemical degradation pathway is the hydrolysis of the ester bond, catalyzed by acids or bases, which would yield 3,4-dimethoxycinnamic acid and methanol.
Experimental Protocols
The following sections outline standardized methodologies for assessing the solubility and stability of this compound.
Solubility Determination: Static Gravimetric Method
This method, adapted from studies on the parent cinnamic acid, provides a reliable means to determine the equilibrium solubility of this compound in various solvents at different temperatures.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.
-
Equilibration: The mixture is continuously agitated in a temperature-controlled water bath for a sufficient time to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any undissolved solid.
-
Gravimetric Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
-
Calculation: The mass of the remaining solid (solute) is determined, and the solubility is calculated and expressed as a mole fraction or in mg/mL.
Stability Testing: ICH Guideline Q1A(R2) Framework
A comprehensive stability study for this compound should be conducted following the principles outlined in the ICH Q1A(R2) guideline for new drug substances.
Table 2: ICH Stability and Stress Testing Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Stress Testing | ||
| Hydrolysis | Acidic, neutral, and alkaline solutions | To be determined |
| Oxidation | Exposure to an oxidizing agent (e.g., H₂O₂) | To be determined |
| Photostability | Exposure to a combination of visible and UV light | To be determined |
| Thermal | Elevated temperatures (e.g., 50°C, 60°C, 70°C) | To be determined |
Testing Protocol:
-
Batch Selection: At least three primary batches of this compound should be used for the stability study.
-
Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Analytical Methods: Validated stability-indicating analytical methods (e.g., HPLC) must be used to detect any changes in the purity, potency, and degradation products of the compound over time.
-
Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Stress Testing: Stress testing is conducted on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to more extreme conditions than those used for accelerated testing.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.
References
The Therapeutic Promise of Methyl 3,4-dimethoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,4-dimethoxycinnamate, a naturally occurring phenylpropanoid, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. While research is ongoing, preliminary evidence and studies on structurally similar compounds suggest a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known biological effects, plausible mechanisms of action based on related molecules, and relevant experimental methodologies.
Introduction
This compound is a cinnamic acid derivative found in various plant species.[1] Cinnamic acids and their esters are a class of compounds well-documented for their diverse pharmacological properties.[2] This guide focuses specifically on the therapeutic potential of the 3,4-dimethoxy substituted methyl ester, consolidating available data and providing a framework for future research and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and potential formulation into therapeutic agents.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 5396-64-5 | [3] |
| Appearance | White solid | |
| Melting Point | 54.3–55.2 °C | |
| Solubility | Soluble in organic solvents like ethyl acetate and hexane |
Potential Therapeutic Applications
While direct evidence for some applications of this compound is still emerging, studies on this compound and its close analogs highlight several areas of therapeutic interest.
Anticancer Activity
This compound has been shown to inhibit global DNA methylation in Hep3B human hepatocellular carcinoma cells. DNA methylation is a key epigenetic modification often dysregulated in cancer, and its inhibition is a promising strategy for cancer therapy.
Table 1: Cytotoxicity of Related Cinnamic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon Carcinoma) | 16.2 | |
| Methyl 3,4,5-trimethoxycinnamate | RAW264.7 (Macrophage) | Non-toxic up to 20 µM |
Anti-inflammatory Activity
The structurally similar compound, Methyl 3,4,5-trimethoxycinnamate (MTC), has been shown to possess significant anti-inflammatory properties. It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of Methyl 3,4,5-trimethoxycinnamate
| Parameter | Effect of MTC (5-20 µM) | Cell Line | Reference |
| NO Production | Inhibition | RAW264.7 | |
| PGE2 Production | Inhibition | RAW264.7 | |
| TNF-α Release | Inhibition | RAW264.7 | |
| IL-6 Release | Inhibition | RAW264.7 |
Antioxidant Activity
Antioxidant properties are a common feature of phenolic compounds like cinnamic acid derivatives. The trimethoxy analog, MTC, has been shown to exert antioxidant effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. While direct quantitative antioxidant data for this compound is limited, its chemical structure suggests potential radical scavenging activity.
Signaling Pathways
Based on studies of closely related analogs, this compound may modulate key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Methyl 3,4,5-trimethoxycinnamate has been demonstrated to inhibit the activation of NF-κB in macrophages. This inhibition is a likely mechanism for its anti-inflammatory effects.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the antioxidant response. Methyl 3,4,5-trimethoxycinnamate has been shown to activate Nrf2, leading to the expression of antioxidant enzymes.
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and expansion of research findings. The following sections outline general methodologies that can be adapted for studying this compound.
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of 3,4-dimethoxycinnamic acid.
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Combine 3,4-dimethoxycinnamic acid with an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.
-
Neutralize the mixture by washing with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Global DNA Methylation Assay
This assay quantifies the overall level of 5-methylcytosine in a genomic DNA sample.
Procedure:
-
Isolate high-quality genomic DNA from treated and untreated cells.
-
Use a commercial global DNA methylation ELISA-like kit.
-
Immobilize the genomic DNA onto the assay wells.
-
Add a primary antibody that specifically recognizes 5-methylcytosine.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Add the substrate and measure the absorbance to quantify the level of DNA methylation.
-
Express the results as a percentage of methylation relative to a standard or control.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential to modulate DNA methylation warrants further investigation in the context of oncology. Furthermore, based on the activities of structurally related compounds, exploring its anti-inflammatory and antioxidant properties is a logical next step. Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of this compound in various cancer cell lines and in assays for anti-inflammatory and antioxidant activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.
The information presented in this guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
Methodological & Application
Synthesis of Methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl 3,4-dimethoxycinnamate, a valuable intermediate in the synthesis of various biologically active molecules. The primary method described is the Fischer-Speier esterification of 3,4-dimethoxycinnamic acid with methanol, a robust and widely used method in organic synthesis.
Introduction
This compound is a cinnamic acid ester that serves as a key building block in the development of pharmaceuticals and other fine chemicals. Its synthesis from the readily available 3,4-dimethoxycinnamic acid is a fundamental transformation in organic chemistry. This document outlines the chemical principles, experimental procedures, and analytical characterization for this synthesis.
The primary synthetic route explored is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, 3,4-dimethoxycinnamic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired methyl ester.[2] The reaction is reversible, and to drive it towards the product, a large excess of methanol is used, and the reaction is typically heated to reflux.[1]
An alternative, though less common for bulk synthesis due to the hazardous nature of the reagent, is the use of diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), for the methylation of the carboxylic acid. This method is often quantitative and proceeds under mild conditions.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | C₁₁H₁₂O₄ | 208.21 |
| Product | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | C₁₂H₁₄O₄ | 222.24[3] |
Synthesis Pathway and Experimental Workflow
The overall synthesis involves the esterification of the carboxylic acid starting material, followed by a work-up procedure to isolate and purify the final ester product.
Chemical Reaction
Caption: Fischer-Speier esterification of 3,4-dimethoxycinnamic acid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This protocol is adapted from established procedures for the esterification of cinnamic acid derivatives.[4]
Materials and Reagents:
-
3,4-Dimethoxycinnamic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxycinnamic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford pure this compound.
Quantitative Data (Expected):
| Reactant | Molar Eq. | Catalyst | Solvent | Reaction Time (h) | Temperature | Expected Yield (%) |
| 3,4-Dimethoxycinnamic Acid | 1.0 | H₂SO₄ (0.1-0.2) | Methanol (excess) | 4-6 | Reflux | 80-90 |
Protocol 2: Methylation using TMS-diazomethane (Alternative Method)
This protocol offers a milder alternative to Fischer esterification, particularly for small-scale synthesis.
Materials and Reagents:
-
3,4-Dimethoxycinnamic acid
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
-
Methanol (MeOH)
-
Diethyl ether or a mixture of Diethyl ether and Methanol
Procedure:
-
Reaction Setup: Dissolve 3,4-dimethoxycinnamic acid (1.0 eq.) in a mixture of diethyl ether and methanol (e.g., 10:1 v/v) in a flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add TMS-diazomethane solution (1.1-1.2 eq.) dropwise. Evolution of nitrogen gas will be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears. Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography as described in Protocol 1.
Quantitative Data (Expected):
| Reactant | Molar Eq. | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 3,4-Dimethoxycinnamic Acid | 1.0 | TMS-diazomethane (1.1-1.2) | Diethyl ether/Methanol | 1-2 | 0 to RT | >95 |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following data are based on typical values for similar cinnamate esters and should be confirmed experimentally.
Spectroscopic Data Summary:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6 (d, 1H, vinyl), ~7.1-6.8 (m, 3H, aromatic), ~6.3 (d, 1H, vinyl), ~3.9 (s, 6H, 2 x OCH₃), ~3.8 (s, 3H, OCH₃ ester) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167 (C=O), ~151, ~149 (C-O), ~144 (vinyl CH), ~127, ~122, ~111, ~109 (aromatic C), ~115 (vinyl CH), ~56 (OCH₃), ~52 (OCH₃ ester) |
| IR (KBr, cm⁻¹) | ~3000-2800 (C-H), ~1710 (C=O ester), ~1630 (C=C), ~1600, ~1515 (aromatic C=C), ~1250, ~1020 (C-O) |
| Mass Spec. (EI) | m/z (%): 222 (M⁺), 191 (M⁺ - OCH₃), 163, 148, 135 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, ensure sufficient heating (reflux), or use a larger excess of methanol. |
| Loss of product during work-up. | Ensure proper phase separation during extraction. Minimize transfers between glassware. | |
| Impure Product | Presence of unreacted starting material. | Ensure complete reaction by TLC. During work-up, wash thoroughly with saturated sodium bicarbonate solution to remove acidic starting material. |
| Presence of side products. | Optimize reaction conditions (temperature, time). Purify carefully using column chromatography with an appropriate solvent gradient. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
TMS-diazomethane is toxic and potentially explosive. It should be handled with care by experienced personnel.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. This compound | C12H14O4 | CID 94307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Fischer synthesis of methyl 3,4,5-trimethoxycinnamate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Synthesis of Methyl 3,4-dimethoxycinnamate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid and methanol, employing the Fischer esterification reaction. This protocol offers a detailed, step-by-step guide from reaction setup to product purification and characterization, tailored for researchers in organic synthesis and medicinal chemistry. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a cinnamic acid ester with potential applications in the pharmaceutical and cosmetic industries. Cinnamic acid derivatives are known for their diverse biological activities, and the esterification of these compounds can modulate their physicochemical properties, such as solubility and bioavailability. The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. This acid-catalyzed condensation reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of one reactant, typically the alcohol, which can also serve as the solvent.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 3,4-Dimethoxycinnamic acid | Reagent | Sigma-Aldrich |
| Methanol (anhydrous) | ACS | Fisher Scientific |
| Sulfuric acid (concentrated) | ACS | VWR |
| Sodium bicarbonate | ACS | Sigma-Aldrich |
| Diethyl ether | ACS | Fisher Scientific |
| Anhydrous magnesium sulfate | ACS | Sigma-Aldrich |
| Deuterated chloroform (CDCl₃) | NMR grade | Cambridge Isotope Laboratories |
Instrumentation
| Instrument | Manufacturer | Model |
| Magnetic stirrer with heating | IKA | C-MAG HS 7 |
| Reflux condenser | Chemglass | CG-1218-02 |
| Rotary evaporator | Büchi | R-300 |
| pH meter | Mettler Toledo | SevenCompact S220 |
| NMR Spectrometer | Bruker | Avance III HD 400 MHz |
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxycinnamic acid (5.00 g, 24.0 mmol).
-
Add 50 mL of anhydrous methanol to the flask. Methanol serves as both the reactant and the solvent.
-
While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser.
Reaction Execution
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The boiling point of methanol is approximately 65 °C.
-
Maintain the reflux with continuous stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product, this compound, will have a higher Rf value than the starting carboxylic acid.
Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Caution: Carbon dioxide gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a minimal amount of hot methanol or a mixture of ethyl acetate and hexane to afford white to off-white crystals of this compound.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 181-183[1] |
| This compound | C₁₂H₁₄O₄ | 222.24[2] | Not specified |
Expected Spectroscopic Data for this compound
| Proton (¹H) NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| OCH₃ | ~3.80 | s | 3H | Ester methyl group |
| OCH₃ | ~3.90 | s | 6H | Aromatic methoxy groups |
| Vinylic H | ~6.30 | d | 1H | C=CH-Ar |
| Aromatic H | ~6.80-7.20 | m | 3H | Aromatic protons |
| Vinylic H | ~7.60 | d | 1H | O=C-CH=C |
| Carbon (¹³C) NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| OCH₃ | ~51 | Ester methyl carbon |
| OCH₃ | ~56 | Aromatic methoxy carbons |
| Aromatic/Vinylic C | ~110-150 | Aromatic and vinylic carbons |
| C=O | ~167 | Ester carbonyl carbon |
Note: The exact chemical shifts may vary slightly.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol and diethyl ether are flammable. Keep away from open flames and ignition sources.
-
Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before use.
References
Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives
Introduction
Cinnamic acid and its derivatives are a class of organic compounds widely found in nature, notably in plants like the Cinnamomum genus.[1] These molecules serve as crucial intermediates in the biosynthesis of various natural products and have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities.[2] Modern research has confirmed that cinnamic acid derivatives exhibit anti-tumor, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antidiabetic properties, making them highly valuable scaffolds in drug discovery and development.[1][3][4] Their applications extend to cosmetics, where they are used for their fragrance, UV-filtering, and skin-conditioning capabilities.
The synthesis of cinnamic acid esters is a key step in developing novel therapeutic agents and functional materials. Among the various esterification methods, the Steglich esterification, first described by Wolfgang Steglich in 1978, stands out as a particularly mild, efficient, and versatile technique. This method utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).
The primary advantage of the Steglich esterification is its ability to proceed under neutral, room-temperature conditions, which allows for the esterification of sterically hindered or acid-labile substrates that would not survive harsher methods like Fischer esterification. It has been shown to produce nearly quantitative yields, significantly outperforming traditional methods like the acyl halide route in certain cases. This document provides detailed protocols for both the classic high-yield DCC-mediated and a "greener" EDC-mediated Steglich esterification for synthesizing cinnamic acid derivatives, along with supporting data and workflows for research and development professionals.
Reaction Mechanism and Workflow
The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide coupling agent (DCC or EDC) to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a reactive acyl-pyridinium salt ("active ester"). This salt is not susceptible to the side reaction of rearrangement to a stable N-acylurea. Finally, the alcohol attacks the active ester, yielding the desired ester product and regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea - DCU, which is insoluble, or a water-soluble urea derivative in the case of EDC).
Caption: The catalytic cycle of the Steglich esterification.
The general experimental workflow involves the sequential addition of reagents, reaction monitoring, and subsequent purification to isolate the final ester product. For DCC-mediated reactions, purification involves filtering the insoluble DCU byproduct, while EDC-mediated reactions utilize an aqueous workup to remove the water-soluble urea.
Caption: A typical workflow for synthesizing cinnamic acid derivatives.
Experimental Protocols
Protocol 1: High-Yield Steglich Esterification using DCC
This protocol is adapted from methodologies that report very high to quantitative yields and is ideal for synthesizing cinnamyl cinnamate and its analogues.
Materials:
-
Cinnamic acid (or derivative): 1.0 mmol
-
Alcohol (e.g., cinnamyl alcohol): 1.0 mmol
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.5 mmol
-
4-(Dimethylamino)pyridine (DMAP): 0.15 mmol
-
Dichloromethane (DCM), anhydrous: ~11 mL
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., n-hexane/DCM, 3:2 ratio)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the cinnamic acid (1.0 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL).
-
In a separate flask, prepare a solution of the alcohol (1.0 mmol) in anhydrous DCM (3 mL).
-
In a third flask, prepare a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL).
-
Add the alcohol solution to the cinnamic acid solution with stirring.
-
Slowly add the DCC solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1.5 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture through a bed of silica gel and wash thoroughly with DCM to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure ester.
Protocol 2: "Greener" Steglich Esterification using EDC
This modified protocol utilizes the water-soluble carbodiimide EDC in acetonitrile, a less hazardous solvent than DCM. It simplifies purification and offers good to high yields.
Materials:
-
(E)-Cinnamic acid: 1.2 equiv. (e.g., 1.02 mmol, 151 mg)
-
Alcohol (1°, 2°, benzylic, or allylic): 1.0 equiv. (e.g., 0.85 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): 1.5 equiv. (e.g., 1.28 mmol, 244 mg)
-
4-(Dimethylamino)pyridine (DMAP): 3.0 equiv. (e.g., 2.55 mmol, 312 mg)
-
Acetonitrile (CH₃CN): ~15 mL
Procedure:
-
In a 50 mL round-bottom flask, combine (E)-cinnamic acid (1.2 equiv.), DMAP (3.0 equiv.), and EDC (1.5 equiv.).
-
Add acetonitrile (~15 mL) followed by the alcohol (1.0 equiv.) to the mixture along with a stir bar.
-
For primary alcohols, clamp the flask in a water bath pre-heated to 40-45 °C and stir the reaction. The reaction is typically complete within 45 minutes. For more sterically hindered secondary alcohols, the reaction may be stirred at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the alcohol by TLC.
-
Once complete, remove the acetonitrile under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Follow a standard acid-base extraction workup to remove the urea byproduct and excess reagents. This typically eliminates the need for column chromatography for many derivatives.
Data Presentation: Reaction Yields
The Steglich esterification is highly effective for synthesizing a wide range of cinnamic acid derivatives, consistently providing good to excellent yields.
Table 1: Comparison of Esterification Methods for Cinnamyl Cinnamate
| Method | Coupling/Activating Agent | Solvent | Yield (%) | Reference |
| Steglich Esterification | DCC / DMAP | DCM | 98% | |
| Acyl Halide Method | Cinnamoyl Chloride / Et₃N | DCM | 41% |
Table 2: Yields of Various (E)-Cinnamate Derivatives via "Greener" EDC-Mediated Steglich Esterification Standard Conditions: (E)-cinnamic acid (1.2 eq), alcohol (1 eq), EDC (1.5 eq), DMAP (3 eq), acetonitrile, 40-45 °C, 45 min.
| Product Ester | Alcohol Type | Yield (%) |
| 3-Methoxybenzyl cinnamate | Primary Benzylic | 90% |
| Benzyl cinnamate | Primary Benzylic | 76% |
| Cinnamyl cinnamate | Primary Allylic | 85% |
| 3-Phenylpropyl cinnamate | Primary Aliphatic | 88% |
| 2-Phenoxyethyl cinnamate | Primary Aliphatic | 83% |
| Average Yield | Primary & Secondary | ~70-90% |
Applications in Drug Development
Cinnamic acid derivatives synthesized via Steglich esterification are investigated for a wide array of therapeutic applications. Their biological activities are often linked to the nature and position of substituents on the core structure. This makes the efficient synthesis of diverse libraries of these compounds critical for lead optimization in drug development.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Methyl 3,4-dimethoxycinnamate
Introduction
Methyl 3,4-dimethoxycinnamate is a naturally occurring phenolic compound found in the rhizomes of Solidago altissima L.. As a derivative of cinnamic acid, it and similar compounds are valuable building blocks in the synthesis of various biologically active molecules and natural products. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods by dramatically reducing reaction times, often from hours to minutes, and frequently improving yields[1][2]. This green chemistry approach also leads to reduced energy consumption and can minimize solvent usage.
This document provides detailed application notes and experimental protocols for the rapid synthesis of this compound utilizing microwave irradiation. The primary proposed method is the Wittig reaction, which is known for its efficiency in forming carbon-carbon double bonds. Alternative methods such as the Horner-Wadsworth-Emmons (HWE) and Knoevenagel condensation reactions, which have also been successfully adapted for microwave synthesis of related cinnamate esters, are presented for comparison.
Data Presentation: Comparison of Microwave-Assisted Cinnamate Synthesis Methods
The following table summarizes quantitative data from various microwave-assisted protocols for the synthesis of cinnamic acid derivatives, providing a comparative overview of different reaction conditions and their efficiencies.
| Product | Reaction Type | Starting Aldehyde | Reagents | Catalyst/Base | Solvent | Microwave Power | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Ethyl Cinnamates | HWE | Aryl Aldehydes | Triethyl phosphonoacetate | K₂CO₃ | Ethanol | - | 140 | 20 | 73-96 | |
| Substituted Alkenes | Knoevenagel | Various Aldehydes | Malononitrile, Ethyl cyanoacetate | Hydroxyapatite | Solvent-free | Variable | Variable | - | High | |
| Cinnamic Acids | Perkin | Benzaldehyde derivatives | Acetic anhydride | Sodium acetate | - | 320 W | - | 5 | >85 | |
| (E)-Olefins | Wittig | Aromatic Aldehydes | Alkyl halide, TPP | Basic Alumina | Solvent-free | 700 W | 90 | 30-50 | up to 94 | |
| Methyl Cinnamate | Esterification | Cinnamic Acid | Methanol | Macroporous resin | Methanol | 500 W | 80 | 16 | 84 | |
| Phenolic Acids | Knoevenagel-Doebner | Phenolic Aldehydes | Malonic acid | Piperidine | DMF | 50 W | 90 | 30 | ~72 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound via different microwave-assisted reaction pathways.
Protocol 1: Microwave-Assisted Wittig Reaction (Recommended)
This protocol is adapted from a general, highly stereoselective one-pot Wittig reaction performed under solvent-free conditions. This method is advantageous due to its simplicity, speed, and high stereoselectivity for the (E)-isomer.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)
-
Basic alumina
-
Microwave reactor with temperature and power control
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave reaction vessel, add 3,4-dimethoxybenzaldehyde (1.0 mmol, 166.2 mg).
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 367.4 mg).
-
Add basic alumina (approximately 3 g) to the vessel to act as a solid support and catalyst.
-
Thoroughly mix the solids using a spatula.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwave power set to maintain a temperature of 90 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Directly transfer the solid reaction mixture to a silica gel column.
-
Elute the product using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to afford pure this compound.
Protocol 2: Microwave-Assisted Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is based on a green synthesis method for ethyl cinnamates and is adapted for the synthesis of the methyl ester. The HWE reaction is a reliable alternative to the Wittig reaction, often providing excellent (E)-selectivity and easier removal of byproducts.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Trimethyl phosphonoacetate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Microwave reactor with temperature control
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Ethyl acetate (EtOAc)
-
Hexane (Hex)
Procedure:
-
In a 10 mL microwave vessel, dissolve 3,4-dimethoxybenzaldehyde (0.7 mmol, 116.3 mg), trimethyl phosphonoacetate (1.0 mmol, 182.1 mg), and potassium carbonate (1.0 mmol, 138.2 mg) in ethanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation to 140 °C and hold for 20 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product.
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the Wittig reaction for the synthesis of this compound from 3,4-dimethoxybenzaldehyde.
Caption: Wittig reaction for this compound synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the microwave-assisted synthesis and purification of this compound.
Caption: General workflow for microwave-assisted organic synthesis.
References
Application Note: Comprehensive Analytical Characterization of Methyl 3,4-dimethoxycinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3,4-dimethoxycinnamate is a phenylpropanoid found in various plants and possesses notable biological activities, including the inhibition of uredospore germination and potential modulation of global DNA methylation in cancer cells.[1] Its role as a bioactive compound and potential therapeutic agent necessitates robust and reliable analytical methods for its identification, quantification, and quality control. This document provides detailed protocols and data for the characterization of this compound using a suite of standard analytical techniques.
Physicochemical Properties
This compound is the methyl ester of 3,4-dimethoxycinnamic acid. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | [2] |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| CAS Number | 5396-64-5 | [2] |
| Appearance | White solid (typical) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Data Presentation: NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound.
Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.63 | d | 15.9 | 1H | Vinylic H (α to C=O) |
| 7.09 | dd | 8.4, 2.0 | 1H | Aromatic H |
| 7.04 | d | 2.0 | 1H | Aromatic H |
| 6.88 | d | 8.4 | 1H | Aromatic H |
| 6.31 | d | 15.9 | 1H | Vinylic H (β to C=O) |
| 3.92 | s | - | 3H | Methoxy (-OCH₃) |
| 3.91 | s | - | 3H | Methoxy (-OCH₃) |
| 3.79 | s | - | 3H | Ester Methyl (-COOCH₃) |
Table 2: ¹³C NMR (101 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 167.6 | Ester Carbonyl (C=O) |
| 151.2 | Aromatic C-O |
| 149.3 | Aromatic C-O |
| 144.8 | Vinylic C (α to C=O) |
| 127.4 | Aromatic C |
| 122.8 | Aromatic C-H |
| 115.6 | Vinylic C (β to C=O) |
| 111.2 | Aromatic C-H |
| 109.5 | Aromatic C-H |
| 56.1 | Methoxy C (-OCH₃) |
| 56.0 | Methoxy C (-OCH₃) |
| 51.7 | Ester Methyl C (-COOCH₃) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating, identifying, and quantifying this compound in a mixture. It is essential for purity assessment and concentration determination.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 320 nm (based on related compounds).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in methanol to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to create a calibration curve. Inject the sample solution. Identify the this compound peak by its retention time and quantify using the calibration curve.
Data Presentation: HPLC Parameters
Table 3: HPLC-UV Operating Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
| Detection (UV) | 320 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~13-15 minutes (based on similar compounds) |
Workflow Diagram: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. It provides separation based on boiling point and polarity (GC) and structural identification based on mass fragmentation patterns (MS).
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column such as an EQUITY™-5 (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-300°C.
-
Oven Program: Start at 80°C for 2 min, then ramp at 20°C/min to 300°C and hold for 2 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks for separated components. The mass spectrum of the peak corresponding to this compound can be compared to a library (e.g., NIST) for confirmation.
Data Presentation: GC-MS Parameters and Expected Fragments
Table 4: GC-MS Operating Parameters
| Parameter | Condition |
|---|---|
| Column | EQUITY™-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 300°C |
| Oven Program | 80°C (2 min), then 20°C/min to 300°C (2 min) |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-450 |
Expected Mass Fragmentation:
-
Molecular Ion [M]⁺: m/z 222
-
Key Fragments: m/z 207 ([M-CH₃]⁺), m/z 191 ([M-OCH₃]⁺), m/z 163 ([M-COOCH₃]⁺)
Workflow Diagram: GC-MS Analysis
Spectroscopic Methods (IR & UV-Vis)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
Protocol:
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3000-2850 | C-H stretch (aliphatic & aromatic) |
| ~1710-1725 | C=O stretch (α,β-unsaturated ester) |
| ~1630 | C=C stretch (vinylic) |
| ~1590, 1515 | C=C stretch (aromatic ring) |
| ~1260, 1025 | C-O stretch (ester and ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated electronic system within the molecule. It is particularly useful for quantitative analysis using the Beer-Lambert law.
Protocol:
-
Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol) to prepare a dilute solution of known concentration.
-
Analysis: Scan the sample in a quartz cuvette from approximately 200 to 400 nm against a solvent blank. Identify the wavelength of maximum absorbance (λmax).
Table 6: UV-Vis Spectral Data
| Parameter | Value | Solvent |
|---|
| λmax | ~324 nm | Methanol/Ethanol |
References
Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 3,4-dimethoxycinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3,4-dimethoxycinnamate is an organic compound with applications in various fields, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed information on the 1H and 13C NMR analysis of this compound, including spectral data and a standardized experimental protocol for data acquisition.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.
Caption: Structure of this compound with atom numbering.
1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, vinylic, and methoxy protons. The data presented here is based on analysis of similar compounds and predicted shifts.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.65 | d | ~16.0 | 1H |
| H-2 | ~7.10 | d | ~1.9 | 1H |
| H-6 | ~7.05 | dd | ~8.3, 1.9 | 1H |
| H-5 | ~6.88 | d | ~8.3 | 1H |
| H-8 | ~6.30 | d | ~16.0 | 1H |
| OCH3 (C-13) | ~3.92 | s | - | 3H |
| OCH3 (C-12) | ~3.90 | s | - | 3H |
| OCH3 (C-11) | ~3.78 | s | - | 3H |
13C NMR Spectral Data
The 13C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-9 (C=O) | ~167.5 |
| C-4 | ~151.2 |
| C-3 | ~149.2 |
| C-7 | ~144.8 |
| C-1 | ~127.2 |
| C-6 | ~122.8 |
| C-2 | ~111.2 |
| C-5 | ~109.5 |
| C-8 | ~115.5 |
| OCH3 (C-12/C-13) | ~56.0 |
| OCH3 (C-11) | ~51.7 |
Experimental Protocol: NMR Data Acquisition
A general protocol for acquiring 1H and 13C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
1H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the relaxation delay to at least 1-2 seconds.
-
-
13C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to 1H NMR to obtain an adequate signal-to-noise ratio (e.g., 1024 or more scans), due to the low natural abundance of 13C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum.
-
Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
-
Caption: Experimental workflow for NMR analysis.
Signaling Pathway and Logical Relationships in NMR
The interpretation of NMR spectra relies on the logical relationships between different parameters. The chemical shift is influenced by the electronic environment of a nucleus. Spin-spin coupling, observed as signal multiplicity, provides information about neighboring nuclei. Integration of 1H NMR signals reveals the relative number of protons.
Caption: Logical relationships in NMR spectral interpretation.
Application Notes and Protocols: Mass Spectrometry Fragmentation of Methyl 3,4-dimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethoxycinnamate is a naturally occurring compound found in various plant species and is of interest to researchers in fields such as natural product chemistry, pharmacology, and drug development due to its biological activities. Understanding its chemical structure and fragmentation behavior under mass spectrometry is crucial for its identification and characterization in complex mixtures, as well as for quality control in synthetic processes. This document provides a detailed overview of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound, along with a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Fragmentation Pattern
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of its ester and methoxy functional groups, as well as fragmentation of the propenoate side chain. The molecular weight of this compound is 222.24 g/mol .[1]
The fragmentation process is initiated by the removal of an electron to form the molecular ion (M•+). The primary fragmentation pathways are expected to involve:
-
Loss of a methoxy radical (•OCH₃): Cleavage of the methyl ester group can lead to the loss of a methoxy radical, resulting in a stable acylium ion.
-
Loss of a methyl radical (•CH₃): The methoxy groups on the aromatic ring are susceptible to the loss of a methyl radical.
-
Cleavage of the propenoate side chain: Fragmentation can occur at various points along the side chain, leading to characteristic ions.
-
Retro-Diels-Alder (RDA) reactions: While less common, RDA-type fragmentations can sometimes be observed in cyclic systems or molecules with unsaturation.
These fragmentation pathways lead to a series of diagnostic ions that can be used to identify this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are estimations based on the general fragmentation patterns of similar compounds and may vary depending on the specific instrument conditions.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 222 | [M]•+ | - | Moderate |
| 207 | [M - •CH₃]+ | •CH₃ | Moderate |
| 191 | [M - •OCH₃]+ | •OCH₃ | High |
| 179 | [M - COOCH₃]+ | COOCH₃ | Moderate |
| 177 | [M - •CH₃ - H₂CO]+ | •CH₃, H₂CO | Moderate |
| 163 | [M - •OCH₃ - CO]+ | •OCH₃, CO | Low |
| 151 | [C₉H₁₁O₂]+ | Moderate | |
| 135 | [C₈H₇O₂]+ | Low | |
| 121 | [C₇H₅O₂]+ | Low | |
| 91 | [C₇H₇]+ | Low | |
| 77 | [C₆H₅]+ | Low |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a known amount of this compound standard or sample extract in a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Acquire the mass spectrum for the identified peak.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern and data in the table above.
-
Utilize a mass spectral library (e.g., NIST, Wiley) for further confirmation.
Fragmentation Pathway Diagram
The following diagram illustrates the proposed major fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Experimental Workflow
The logical flow of the experimental process for analyzing this compound is depicted below.
Caption: Workflow for GC-MS analysis of the target compound.
Conclusion
The predictable fragmentation pattern of this compound, characterized by the loss of methoxy and methyl radicals, allows for its confident identification using GC-MS. The provided protocol offers a starting point for method development and routine analysis in various research and industrial settings. Researchers should optimize the GC-MS parameters based on their specific instrumentation and analytical requirements to achieve the best results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 3,4-dimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3,4-dimethoxycinnamate. This method is applicable for the analysis of the compound in various sample matrices, including raw materials, in-process samples, and finished products. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible method for quality control and research applications.
Introduction
This compound is a cinnamic acid ester with potential applications in the pharmaceutical and cosmetic industries. As with any active ingredient, a validated analytical method is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the analysis of this compound using a widely available HPLC system with a UV detector. The method is based on established principles for the analysis of similar methoxycinnamate derivatives.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol [1] |
| CAS Number | 5396-64-5[1] |
| Appearance | Solid at room temperature |
| Solubility | Soluble in methanol and other organic solvents. |
| UV Maximum (λmax) | Approximately 320 nm |
Recommended HPLC Method
The following HPLC method is recommended for the analysis of this compound. This method is adapted from a validated protocol for the structurally similar compound, trans-4-methoxycinnamaldehyde[2].
Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (70:30, v/v), isocratic elution[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 320 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Preparation of Sample Solutions
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Extract the analyte using a suitable organic solvent such as methanol. Sonication may be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.
Method Validation Parameters (Based on a Structurally Similar Compound)
The following table summarizes the validation parameters from a published method for a closely related analyte, trans-4-methoxycinnamaldehyde, which can be used as a reference for the expected performance of the method for this compound.
| Parameter | Result for trans-4-methoxycinnamaldehyde |
| Linearity Range | 1.00–20.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 4.16 ng/mL |
| Limit of Quantification (LOQ) | 12.48 ng/mL |
| Accuracy (% Recovery) | 91.94% – 100.44% |
| Precision (%RSD) | Repeatability: 1.79% - 5.80%, Intermediate Precision: 4.43% - 6.84% |
| Retention Time | 4.5 minutes |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method development and application.
References
Application Notes and Protocols for Methyl 3,4-dimethoxycinnamate in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-dimethoxycinnamate is a naturally occurring phenylpropanoid found in various plants. As a derivative of cinnamic acid, it has garnered interest for its potential therapeutic properties, including anticancer activities. Preclinical studies on compounds with similar structures suggest that this compound may exert its effects through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways. One of its known mechanisms is the inhibition of global DNA methylation in Hep3B cells[1]. This document provides detailed protocols for utilizing this compound in in-vitro cell culture assays to investigate its cytotoxic and mechanistic properties.
Data Presentation
Table 1: Cytotoxicity of Cinnamic Acid Derivatives in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally similar cinnamic acid derivatives. It is important to note that these values are for related compounds and should be used as a reference for determining the appropriate concentration range for this compound in specific cell lines. A dose-response experiment is highly recommended to determine the precise IC50 for the cell line of interest.
| Compound | Cell Line | Cancer Type | IC50 Value |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | A549 | Human Lung Adenocarcinoma | 40.55 ± 0.41 µM[2] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 | Human Colon Carcinoma | 16.2 µM[3][4] |
| Cinnamic Acid | HT-144 | Human Melanoma | 2.4 mM[5] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | Human Hepatoma | 32.3 ± 1.13 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, PC-3, HepG2)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Based on the data from related compounds, a starting range of 1 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the in-vitro effects of this compound.
Caption: Proposed signaling pathways affected by this compound.
References
Application Notes and Protocols for Testing the Antifungal Activity of Methyl 3,4-dimethoxycinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, has emerged as a compound of interest for its potential antifungal properties. Cinnamic acid and its derivatives are known for their broad-spectrum antimicrobial activities, often attributed to their ability to disrupt microbial cell structures and interfere with essential enzymatic functions.[1] This document provides a detailed experimental protocol for evaluating the antifungal efficacy of this compound, including methodologies for determining its minimum inhibitory and fungicidal concentrations, and assessing its kill kinetics. Furthermore, a potential mechanism of action involving the disruption of the fungal cell membrane is discussed.[1]
Data Presentation
Quantitative data from the antifungal assays should be summarized for clear comparison. The following tables provide a template for organizing the experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (e.g., ATCC 90028) | |
| Candida glabrata (e.g., ATCC 90030) | |
| Candida krusei (e.g., ATCC 6258) | |
| Aspergillus fumigatus (e.g., ATCC 204305) | |
| Aspergillus niger (e.g., ATCC 16404) | |
| Trichophyton rubrum (e.g., ATCC 28188) |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Strains
| Fungal Strain | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans (e.g., ATCC 90028) | ||
| Candida glabrata (e.g., ATCC 90030) | ||
| Candida krusei (e.g., ATCC 6258) | ||
| Aspergillus fumigatus (e.g., ATCC 204305) | ||
| Aspergillus niger (e.g., ATCC 16404) | ||
| Trichophyton rubrum (e.g., ATCC 28188) |
Table 3: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
The following protocols are based on established methodologies for antifungal susceptibility testing, primarily adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials and Reagents
-
This compound (purity ≥98%)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
Sterile distilled water
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
Preparation of Fungal Inoculum
-
Yeast (e.g., Candida species):
-
Subculture the yeast strain on SDA and incubate at 35°C for 24-48 hours.
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[3]
-
-
Molds (e.g., Aspergillus species):
-
Grow the mold on SDA slants at 35°C for 7 days to encourage sporulation.
-
Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
-
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from (for example) 0.125 to 256 µg/mL.
-
Include a growth control well (medium and inoculum) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubate the plates at 35°C. The incubation period depends on the fungal species: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, this is often an approximately 80% reduction in growth.
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
-
Subculturing:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.
-
-
Determining the MFC:
-
The MFC is the lowest concentration of the compound that results in no growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.
-
Time-Kill Assay
Time-kill assays provide information on the rate at which an antifungal agent kills a fungus.
-
Preparation:
-
Prepare tubes containing RPMI 1640 medium with the fungal inoculum at a starting concentration of approximately 1 x 10^5 CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a drug-free growth control tube.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the aliquots in sterile saline and plate them on SDA.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the compound and the control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the antifungal activity of this compound.
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
Cinnamic acid derivatives have been suggested to interfere with the fungal cell membrane, potentially by inhibiting ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and cell death.
Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,4-dimethoxycinnamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of Methyl 3,4-dimethoxycinnamate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound can be synthesized through several common methods, including:
-
Fischer Esterification: The direct acid-catalyzed esterification of 3,4-dimethoxycinnamic acid with methanol.[1][2]
-
Knoevenagel Condensation: The reaction of 3,4-dimethoxybenzaldehyde (veratraldehyde) with an active methylene compound like malonic acid, followed by esterification.[3][4]
-
Wittig Reaction: The reaction of veratraldehyde with a phosphorus ylide, such as one derived from methyl (triphenylphosphoranylidene)acetate.[5]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-iodo-1,2-dimethoxybenzene) and methyl acrylate.
Q2: My Fischer esterification reaction is giving a low yield. What are the most common reasons?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Key factors to check are:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Consider increasing the reaction time or using a large excess of methanol to shift the equilibrium toward the product.
-
Catalyst Issues: The amount and strength of the acid catalyst are critical. Ensure you are using a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) in appropriate catalytic amounts.
-
Inadequate Heating: The reaction often requires heating to reflux to proceed at a sufficient rate.
-
Water Content: The water produced during the reaction can hydrolyze the ester product back to the carboxylic acid. While not always necessary, removing water can improve yield.
-
Workup Losses: Product can be lost during neutralization and extraction steps. Ensure careful separation of layers and minimize transfers.
Q3: How can I minimize byproducts in the Knoevenagel condensation?
A3: Byproduct formation in the Knoevenagel condensation is often related to reaction conditions. For most cinnamic derivative syntheses, a temperature range of 80-120°C is optimal. Temperatures that are too high can promote side reactions, leading to the formation of polymers and other impurities. The choice of catalyst, such as piperidine or DABCO, can also significantly enhance reaction rate and selectivity.
Q4: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired trans (E) isomer?
A4: The stereoselectivity of the Wittig reaction depends on the stability of the phosphorus ylide. To favor the formation of the E (trans) isomer, you should use a stabilized ylide. Ylides containing an electron-withdrawing group, such as the one derived from methyl bromoacetate, are stabilized and will predominantly yield the E isomer.
Q5: What are the critical parameters to check for a low-yielding Heck reaction?
A5: The Heck reaction is sensitive to several variables. If you are experiencing low yields, check the following:
-
Catalyst Activity: Ensure the palladium catalyst is active and has not decomposed.
-
Base: The choice and amount of base are crucial for neutralizing the acid produced during the reaction.
-
Solvent: The solvent must be pure and dry, as water can inhibit the reaction.
-
Temperature: The reaction temperature must be carefully controlled. If it's too low, the reaction will be slow; if it's too high, catalyst decomposition may occur.
Q6: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A6: Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction. It can be removed by:
-
Column Chromatography: TPPO is a polar compound and can be separated from the less polar methyl cinnamate product on a silica gel column.
-
Precipitation/Filtration: Suspending the crude reaction mixture in a non-polar solvent like a hexane/ether mixture can cause the more polar TPPO to precipitate, allowing for its removal by filtration.
Troubleshooting Guides for Low Yield
Guide 1: Fischer Esterification
| Symptom | Possible Cause | Recommended Solution |
| Reaction Stalls (Incomplete Conversion) | Equilibrium has been reached without high product conversion. | Use a large excess of methanol (5-10 equivalents or as solvent) to shift the equilibrium. Increase reaction time and monitor by TLC. |
| Water produced during the reaction is hydrolyzing the ester. | If feasible for the scale, use a Dean-Stark apparatus to remove water azeotropically. Ensure reagents are dry. | |
| Slow or No Reaction | Inadequate heating or insufficient catalyst. | Ensure the reaction is heated to a steady reflux. Verify the amount and quality of the acid catalyst (e.g., H₂SO₄, pTSA). |
| Low Isolated Yield After Workup | Product loss during aqueous wash/extraction. | During the workup, carefully wash the organic layer with saturated sodium bicarbonate to remove unreacted acid. Avoid vigorous shaking that can lead to emulsions. Minimize transfers between glassware. |
| Premature product precipitation. | Ensure the product remains dissolved in the organic solvent during workup. Add more solvent if necessary before filtration or concentration. |
Guide 2: Knoevenagel Condensation
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion of Aldehyde | Incorrect catalyst or reaction temperature. | Use a suitable base catalyst like piperidine or an ammonia salt (e.g., ammonium bicarbonate). Optimize the temperature; a range of 80-120°C is often effective. |
| Low purity of starting veratraldehyde. | Use high-purity starting materials, as impurities can lead to side reactions. | |
| Formation of Polymeric Byproducts | Reaction temperature is too high. | Lower the reaction temperature. Monitor the reaction closely to stop it once the starting material is consumed, preventing over-heating. |
| Difficulty with Decarboxylation (if using malonic acid) | Incomplete decarboxylation after condensation. | Ensure the reaction is heated sufficiently after the initial condensation to drive off CO₂. This step is often performed at the same time as the condensation at elevated temperatures. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Esterification of Cinnamic Acid
| Catalyst (mol %) | Alcohol (Concentration) | Temperature (°C) & Method | Time | Yield (%) | Reference |
| H₂SO₄ (50) | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 | |
| pTSA (50) | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 | |
| H₂SO₄ (catalytic) | Methanol | Reflux (Conventional) | 1 - 1.5 h | ~68 (typical) | |
| H₂SO₄ (excess) | Methanol / Ethyl Acetate | Room Temperature | 3 days | Fair to Excellent |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification (Conventional Heating)
-
To a round-bottom flask, add 3,4-dimethoxycinnamic acid and an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol %).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction's progress by TLC.
-
Once complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid and remove any unreacted starting material.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis via Knoevenagel Condensation
-
In a dry reaction vessel, dissolve veratraldehyde (1.0 eq.) and malonic acid (1.5-2.0 eq.) in a solvent like pyridine or DMF.
-
Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Heat the reaction mixture, typically between 100-110°C, for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it slowly into ice water.
-
Acidify with HCl to precipitate the 3,4-dimethoxycinnamic acid product.
-
Filter the solid, wash with water, and dry.
-
The resulting acid can then be esterified using the Fischer esterification protocol described above.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Two-step synthesis via Knoevenagel condensation and esterification.
Caption: Key synthetic routes and their respective starting materials.
References
Technical Support Center: Purification of Methyl 3,4-dimethoxycinnamate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the purification of Methyl 3,4-dimethoxycinnamate by column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My this compound will not elute from the column. What is the likely cause and solution?
A1: This is a common issue, typically indicating that the mobile phase (eluent) is not polar enough to move the compound through the polar silica gel stationary phase.
-
Immediate Action: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, move from a 9:1 ratio to an 8:2 or 7:3 ratio.
-
Underlying Problem: Your compound may be more polar than anticipated, or it may be interacting strongly with the acidic sites on the silica gel.
-
Troubleshooting Steps:
-
Confirm the solvent system you prepared is correct.[1]
-
If the compound is still not eluting even with high polarity solvents (e.g., 50% ethyl acetate), it may have decomposed on the silica gel.[1] Test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then running it to see if a new spot appears or the original spot diminishes.[1]
-
If the compound is very polar, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2]
-
Q2: I am observing very poor separation between my product and an impurity. How can I improve the resolution?
A2: Poor separation occurs when the affinities of the product and impurity for the stationary phase are too similar under the chosen conditions.
-
Immediate Action: Switch to a less polar solvent system. This will increase the interaction of all compounds with the silica gel, exaggerating the differences in their polarity and improving separation, although it will require more solvent to elute them.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal system should provide a good separation of spots and place your target compound, this compound, at an Rf value of approximately 0.25-0.35.[3]
-
Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Avoid Overloading: Loading too much crude material onto the column is a primary cause of poor separation. A general rule is to use 20-50 times the weight of silica gel to the weight of your sample.
-
Try a Different Solvent System: Sometimes, changing the solvent components entirely (e.g., from ethyl acetate/hexane to diethyl ether/hexane) can alter the selectivity and improve separation.
-
Q3: My product seems to be degrading on the column. What are the signs and what can I do?
A3: Degradation on the column is often indicated by the appearance of new spots in your eluted fractions on a TLC plate or a significantly lower-than-expected yield.
-
Immediate Action: Stop the chromatography and recover what you can. The acidic nature of standard silica gel can decompose sensitive compounds.
-
Troubleshooting Steps:
-
Test for Stability: Perform a 2D TLC. Spot the compound, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If any spots appear off the diagonal, it indicates decomposition.
-
Deactivate the Silica Gel: Neutralize the silica gel by adding 1-3% triethylamine to your eluting solvent system. This is particularly useful if your compound is base-sensitive.
-
Use an Alternative Stationary Phase: If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.
-
Q4: How do I choose the best solvent system to start with for purifying this compound?
A4: The best starting point is determined by running several TLCs with different solvent systems. This compound is a moderately polar compound.
-
Recommended Starting Systems:
-
Hexane / Ethyl Acetate: Start with a ratio of 9:1 and test progressively more polar ratios (e.g., 8:2, 7:3). This is a standard system for compounds of moderate polarity.
-
Petroleum Ether / Ethyl Acetate: Similar in polarity to hexane/ethyl acetate and can be used interchangeably. A 95:5 ratio has been used for similar cinnamate esters.
-
-
Goal: Find a solvent mixture that gives your product an Rf value between 0.25 and 0.35 on the TLC plate. This Rf range typically ensures good separation on a column without requiring excessively long elution times.
Data Presentation
Table 1: Solvent System Selection Guide for Column Chromatography
| Polarity of Compound | Common Non-Polar Component | Common Polar Component | Typical Starting Ratio (v/v) | Notes |
| Non-Polar | Hexane, Heptane, Petroleum Ether | Diethyl Ether, Dichloromethane | 95:5 | For compounds with high Rf values in pure hexane. |
| Moderately Polar (Target) | Hexane, Heptane | Ethyl Acetate | 9:1 to 7:3 | This is the recommended starting range for this compound. |
| Polar | Dichloromethane (DCM) | Methanol (MeOH) | 98:2 | For highly polar compounds that do not move in ethyl acetate/hexane systems. |
| Basic (Amine-containing) | Dichloromethane (DCM) | Methanol with 1-10% NH4OH | 95:5 | The base deactivates acidic sites on the silica gel. |
Table 2: Correlation of TLC Rf Value to Column Elution Behavior
| TLC Rf Value | Expected Elution Behavior | Approximate Column Volumes (CVs) to Elute | Recommendation |
| > 0.6 | Elutes very quickly | 1 - 2 | Poor separation. Decrease solvent polarity. |
| 0.4 - 0.6 | Elutes quickly | 2 - 4 | Acceptable for easy separations, but risk of co-elution. |
| 0.25 - 0.35 | Ideal Elution | 4 - 6 | Optimal range for good separation and reasonable run time. |
| < 0.2 | Elutes very slowly or not at all | > 10 | Run time is too long; risk of band broadening and decomposition. Increase solvent polarity. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Plate Preparation: Use a standard silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom to serve as the baseline.
-
Sample Application: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, apply a small, concentrated spot of the solution onto the baseline.
-
Chamber Preparation: Pour a small amount (0.5 cm depth) of your chosen solvent system (e.g., 8:2 hexane:ethyl acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber with vapor. Close the lid and wait 5-10 minutes.
-
Plate Development: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the separated spots under a UV lamp (254 nm). The cinnamate should appear as a dark spot. Calculate the Rf value for each spot.
-
Optimization: Repeat steps 3-5 with different solvent ratios until the target product spot has an Rf value between 0.25 and 0.35.
Protocol 2: Column Chromatography Purification
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand (approx. 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).
-
With the stopcock open, pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column without disturbing the sand layer.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant level of solvent above the silica bed throughout the process.
-
If a single (isocratic) solvent system does not provide adequate separation, you may switch to a more polar solvent mixture (gradient elution) after the less polar impurities have eluted.
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Assess the purity using analytical techniques such as NMR or GC-MS.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Esterification of 3,4-Dimethoxycinnamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 3,4-dimethoxycinnamic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the esterification of 3,4-dimethoxycinnamic acid, particularly when using methods like Fischer esterification.
Issue 1: Low or No Ester Product Yield
Question: My reaction is showing a very low yield of the desired ester. What are the possible causes and how can I improve it?
Answer: Low yields in Fischer esterification are common and often related to the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:
-
Equilibrium: The Fischer esterification is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (carboxylic acid and alcohol).[1][2]
-
Solution: To drive the reaction forward, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1] Using a large excess of the alcohol reactant will also shift the equilibrium towards the product side.[1][2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material (3,4-dimethoxycinnamic acid) is still present, consider increasing the reaction time or temperature (while being mindful of potential side reactions).
-
-
Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Issue 2: Dark Brown or Black Reaction Mixture
Question: The reaction mixture has turned dark brown or black. What does this indicate and what should I do?
Answer: A dark coloration in the reaction mixture often points to the occurrence of side reactions.
-
Potential Cause: Under harsh acidic conditions and elevated temperatures, the double bond in the cinnamic acid structure can undergo polymerization or other addition reactions. This is a common issue with cinnamic acids.
-
Troubleshooting Steps:
-
Use Milder Conditions: Lower the reaction temperature to a gentle reflux.
-
Alternative Catalyst: Consider using a milder acid catalyst.
-
Protecting Groups: While more complex, protecting the double bond before esterification and deprotecting it afterward is a strategy to avoid this side reaction, though it adds extra steps to the synthesis.
-
Quantitative Data on Reaction Outcomes
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| Low Yield (<50%) | Equilibrium not shifted towards products. | Use excess alcohol; remove water (Dean-Stark). | Increased yield of the desired ester. |
| Dark Reaction Color | Polymerization of the double bond. | Lower reaction temperature; use milder catalyst. | Reduced side product formation and cleaner reaction. |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time; monitor with TLC. | Drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Fischer esterification of 3,4-dimethoxycinnamic acid?
A1: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid (3,4-dimethoxycinnamic acid) and an alcohol to form an ester and water. A strong acid catalyst is required to protonate the carbonyl group of the carboxylic acid, which makes it more susceptible to nucleophilic attack by the alcohol.
Q2: What are the most common side products in this esterification?
A2: The primary side reactions involve the alkene functional group. Under acidic and high-temperature conditions, polymerization or addition reactions across the double bond can occur, leading to a mixture of oligomeric or polymeric materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting material (3,4-dimethoxycinnamic acid), you can determine if the starting material has been consumed.
Q4: What is a suitable work-up procedure for this reaction?
A4: A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Neutralizing the excess acid catalyst, often with a weak base like sodium bicarbonate solution.
-
Extracting the ester product into an organic solvent (e.g., ethyl acetate).
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Removing the solvent under reduced pressure to obtain the crude ester.
-
Further purification can be done by recrystallization or column chromatography.
Experimental Protocols & Visualizations
Key Experimental Protocol: Fischer Esterification of 3,4-Dimethoxycinnamic Acid
This is a general protocol and may require optimization for specific alcohols and scales.
-
Reactant Setup: In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid in a suitable excess of the desired alcohol (e.g., methanol or ethanol), which can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the mixture.
-
Reflux: Heat the mixture to a gentle reflux for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture and proceed with the work-up procedure described in the FAQ section.
-
Purification: Purify the crude ester by recrystallization or column chromatography to obtain the final product.
Diagrams
Caption: Experimental workflow for the Fischer esterification of 3,4-dimethoxycinnamic acid.
Caption: Troubleshooting logic for common issues in the esterification of 3,4-dimethoxycinnamic acid.
References
Optimizing reaction conditions for Methyl 3,4-dimethoxycinnamate synthesis.
Welcome to the technical support center for the synthesis of Methyl 3,4-dimethoxycinnamate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several common methods, including:
-
Fischer-Speier Esterification: This is a direct esterification of 3,4-dimethoxycinnamic acid with methanol in the presence of an acid catalyst.
-
Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Reaction: These reactions involve the coupling of 3,4-dimethoxybenzaldehyde with a phosphorus ylide or a phosphonate carbanion, respectively, to form the carbon-carbon double bond. The HWE reaction is often preferred as it typically provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed.[1][2][3][4][5]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to couple 3,4-dimethoxyiodobenzene with methyl acrylate.
-
Claisen-Schmidt Condensation: This reaction involves the condensation of 3,4-dimethoxybenzaldehyde with methyl acetate in the presence of a base.
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation.
Q3: What is the typical appearance and what are the key properties of this compound?
A3: this compound is typically a white to off-white solid. Its molecular formula is C12H14O4 and it has a molecular weight of approximately 222.24 g/mol .
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | The Fischer esterification is an equilibrium reaction. To drive it towards the product, you can increase the reaction time or use an excess of methanol. For Wittig/HWE reactions, ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature. |
| Inactive catalyst or reagents | For esterification, ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and active. For Wittig/HWE reactions, the base used to generate the ylide (e.g., NaH, NaOMe) should be handled under anhydrous conditions to prevent deactivation. The phosphonium salt or phosphonate ester should also be of high purity. |
| Inappropriate reaction temperature | Ensure the reaction is conducted at the optimal temperature. Fischer esterification is typically performed at reflux. Wittig/HWE reactions may require specific temperatures depending on the reactivity of the ylide. |
| Moisture contamination | For moisture-sensitive reactions like the Wittig or HWE reaction, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting materials | If 3,4-dimethoxycinnamic acid is present after esterification, it can be removed by washing the organic layer with a saturated sodium bicarbonate solution during the workup. Unreacted 3,4-dimethoxybenzaldehyde from a Wittig/HWE reaction can often be removed by column chromatography. |
| Formation of side products | In Wittig reactions, the stereoselectivity can sometimes be an issue, leading to a mixture of E and Z isomers. The Horner-Wadsworth-Emmons reaction generally provides higher E-selectivity. Side products can also arise from self-condensation of the aldehyde or other competing reactions. Purification by recrystallization or column chromatography is recommended. |
| Residual solvent | Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the extraction or purification steps. |
Experimental Protocols
Protocol 1: Synthesis via Fischer-Speier Esterification
-
To a round-bottom flask, add 3,4-dimethoxycinnamic acid and an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Horner-Wadsworth-Emmons Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (as a 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C and add trimethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3,4-dimethoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cinnamate Ester Synthesis
| Reaction | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
| Fischer Esterification | H₂SO₄ or p-TSA | Methanol | Reflux | High | |
| Horner-Wadsworth-Emmons | NaH or NaOMe | THF | 0 °C to RT | High | |
| Heck Reaction | Pd/SiO₂ | scCO₂ | 100-150 °C | 75-86% | |
| Claisen Condensation | Sodium | Alkyl Acetate | 0-5 °C | ~77% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis of this compound.
References
Degradation and stability issues of Methyl 3,4-dimethoxycinnamate in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,4-dimethoxycinnamate. It addresses common degradation and stability issues encountered in solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the behavior of structurally similar cinnamic acid esters, the two primary degradation pathways for this compound in solution are hydrolysis and photodegradation .
-
Hydrolysis: The ester bond is susceptible to cleavage, especially under acidic or alkaline conditions, yielding 3,4-dimethoxycinnamic acid and methanol.[1] The rate of this degradation is highly dependent on the pH and temperature of the solution.[2][3][4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The most common photochemical reaction for cinnamates is isomerization from the naturally more stable trans (E) isomer to the cis (Z) isomer. Further exposure can lead to cleavage of the ester bond and other covalent bonds, resulting in a mixture of degradation products.
Q2: How can I prevent the degradation of my this compound stock solutions?
A2: To ensure the stability of your stock solutions, adhere to the following storage guidelines:
-
Solvent Selection: Use a non-aqueous, aprotic solvent for long-term storage if possible.
-
Temperature: For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
pH Control: If working with aqueous solutions, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Q3: I see a change in the UV-Vis spectrum of my solution over time. What could be the cause?
A3: A change in the UV-Vis spectrum, such as a decrease in absorbance or a shift in the maximum absorption wavelength (λmax), is a strong indicator of degradation. This is often due to the trans to cis isomerization upon light exposure, which alters the electronic conjugation of the molecule and affects its light-absorbing properties. It could also signify the formation of other degradation products with different chromophores.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time. Other useful techniques include Mass Spectrometry (MS) for identifying degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of a more polar peak. | Hydrolysis of the ester bond, likely due to non-neutral pH. | 1. Check pH: Measure the pH of your solution. Ester hydrolysis is accelerated in both acidic and basic conditions. 2. Buffer Solution: Prepare your solutions in a neutral buffer (pH 6.5-7.5). 3. Temperature: Perform experiments at the lowest feasible temperature to slow down the hydrolysis rate. 4. Solvent: If the experimental design allows, consider using a solvent system with a lower water content. |
Issue 2: Inconsistent Results in Photochemical Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| Experimental results vary significantly between batches or over short periods. | Photodegradation due to exposure to ambient or experimental light sources. | 1. Control Light Exposure: Work under subdued light conditions. Use amber glassware or foil-wrapped containers for all solutions. 2. Monitor Isomerization: Use an HPLC method capable of separating the trans and cis isomers. The appearance of a second peak with a similar mass but different retention time is indicative of isomerization. 3. Filter Light Source: If using a light source for your experiment, ensure its spectral output is controlled and consistent. |
Issue 3: Appearance of Multiple Unknown Peaks in HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Several new peaks appear in the chromatogram after stressing the sample (e.g., with heat, light, or harsh pH). | Forced Degradation leading to multiple degradation products. | 1. Characterize Peaks: Use HPLC-MS to obtain the mass of the unknown peaks. This can help in identifying potential degradation products like 3,4-dimethoxycinnamic acid or fragments from the cleavage of the molecule. 2. Systematic Stress Testing: Perform a forced degradation study by systematically exposing the compound to acid, base, peroxide, heat, and light to understand the origin of each degradation peak. 3. Optimize Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure all degradation products are well-separated from the parent compound. |
Quantitative Data Summary
Table 1: Kinetic Data for Base-Catalyzed Hydrolysis of Ethyl Cinnamate in a Water-Methanol Mixture
| Temperature (°C) | % Methanol (v/v) | Specific Rate Constant (k) |
| 20 | 30 | Value not available |
| 25 | 40 | Value not available |
| 30 | 50 | Value not available |
| 35 | 60 | Value not available |
| 40 | 70 | Value not available |
| Note: While specific values are not provided in the source, the studies consistently show that the rate constant decreases with an increasing concentration of methanol. |
Table 2: Major Photofragments of Protonated Octyl Methoxycinnamate (OMC) Observed by Mass Spectrometry
| m/z | Corresponding Fragment |
| 179 | 4-methoxycinnamic acid |
| 161 | 4-methoxycinnamaldehyde |
| 133 | Fragment from C-C bond cleavage adjacent to the ester carbonyl group |
| This data suggests the bonds that are most susceptible to cleavage upon photoexcitation. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Dilute all stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable HPLC-UV method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in all stressed samples to ensure no degradation products are co-eluting.
Visualizations
References
Troubleshooting NMR Peak Assignments for Methyl 3,4-dimethoxycinnamate: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nuclear Magnetic Resonance (NMR) peak assignments for Methyl 3,4-dimethoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources:
-
Residual Solvents: The most common source of unexpected peaks is residual solvent from your synthesis or purification steps. Common solvents like ethyl acetate, hexane, or dichloromethane can be difficult to remove completely.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials, such as 3,4-dimethoxycinnamic acid or methanol, in your final product.
-
Side Products: Depending on the synthetic route, side products may be present. For instance, if the esterification is not complete, you may see peaks corresponding to the carboxylic acid.
-
Grease: Silicone grease from glassware joints can introduce broad, singlet peaks, typically around 0 ppm.
-
Water: A broad peak, often around 1.5-2.5 ppm in CDCl3, can indicate the presence of water.[1]
Q2: The integration of my aromatic protons is incorrect. What should I do?
A2: If the integration of the aromatic region does not match the expected proton count, consider the following:
-
Overlapping Peaks: The aromatic protons of this compound are in close proximity on the spectrum and may overlap, making accurate integration challenging. Using a higher field NMR instrument can improve resolution.
-
Baseline Correction: Ensure that the baseline of your spectrum is properly corrected. An uneven baseline can lead to significant integration errors.
-
Phasing: Incorrect phasing of the spectrum can also distort peak shapes and affect integration accuracy.
Q3: The splitting patterns of my vinyl protons are not clear doublets. Why?
A3: The two vinyl protons should appear as distinct doublets due to coupling to each other. If the splitting is unclear:
-
Poor Shimming: The homogeneity of the magnetic field (shimming) greatly affects peak resolution. Poor shimming can lead to broadened peaks and obscured splitting patterns.[1]
-
Sample Concentration: A highly concentrated sample can lead to peak broadening due to viscosity or aggregation.[2] Diluting your sample may improve resolution.
-
Second-Order Effects: At lower magnetic field strengths, the vinyl protons might exhibit second-order effects (roofing), where the inner peaks of the doublets are taller than the outer peaks. This is normal and becomes less pronounced at higher field strengths.
Q4: I am not sure which methoxy peak corresponds to the C3 and C4 positions. How can I assign them?
A4: Assigning the two methoxy group singlets can be challenging. While 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide definitive assignment through space correlations to nearby protons, a reasonable assignment can be made based on the electronic environment. The methoxy group at C4 is para to the electron-withdrawing cinnamate group, while the C3 methoxy group is meta. This difference in electronic environment will lead to slightly different chemical shifts.
Data Presentation: NMR Peak Assignments
The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound.
Table 1: 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2' | ~7.10 | d | 1H |
| H-5' | ~6.85 | d | 1H |
| H-6' | ~7.05 | dd | 1H |
| H-alpha | ~6.30 | d | 1H |
| H-beta | ~7.60 | d | 1H |
| OCH3 (ester) | ~3.80 | s | 3H |
| OCH3 (C3 or C4) | ~3.92 | s | 3H |
| OCH3 (C4 or C3) | ~3.94 | s | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: 13C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | ~167.5 |
| C-beta | ~144.8 |
| C-1' | ~127.2 |
| C-4' | ~151.2 |
| C-3' | ~149.2 |
| C-alpha | ~115.8 |
| C-6' | ~122.9 |
| C-5' | ~111.2 |
| C-2' | ~109.5 |
| OCH3 (ester) | ~51.6 |
| OCH3 (C3 or C4) | ~55.9 |
| OCH3 (C4 or C3) | ~56.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Standard 1H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS peak at 0 ppm.
Mandatory Visualization
Caption: Troubleshooting workflow for NMR peak assignment.
Caption: Structure of this compound with key protons labeled.
References
Technical Support Center: Overcoming Solubility Challenges with Methyl 3,4-dimethoxycinnamate in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 3,4-dimethoxycinnamate in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. How can I resolve this?
A1: This is a common phenomenon known as "solvent shock," where a compound that is soluble in a strong organic solvent like DMSO precipitates when introduced into an aqueous environment like cell culture medium. Here are several strategies to mitigate this:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, ideally 0.5% or lower, to minimize both solubility issues and potential solvent-induced cytotoxicity.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock solution. Adding a cold stock to warm medium can decrease solubility.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. First, dilute the stock in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your media.
-
Increase Mixing Efficiency: When adding the compound, gently swirl or vortex the medium to ensure rapid and uniform dispersion.
Q2: What are the best solvents for making a stock solution of this compound?
A2: Based on its chemical properties and available data, the following solvents are recommended for preparing stock solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.
-
Ethanol: While potentially less effective than DMSO for achieving very high concentrations, ethanol is another viable option and can be less toxic to some cell lines.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used to dissolve this compound.
It is crucial to always test the tolerance of your specific cell line to the chosen solvent and its final concentration.
Q3: What is the estimated aqueous solubility of this compound?
A3: The estimated aqueous solubility of this compound is approximately 653.4 mg/L at 25°C. However, its solubility in complex biological media containing salts, proteins, and other components may differ.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence the solubility of your compound. Different media formulations contain varying concentrations of salts, amino acids, and serum proteins, which can interact with the compound and affect its solubility. It is always advisable to test the solubility in the specific medium you plan to use for your experiments.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Cell Culture Wells During Incubation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | The compound may be unstable in the aqueous environment of the cell culture medium at 37°C over time. Assess the stability of this compound in your medium over the course of your experiment using methods like HPLC. |
| Interaction with Media Components | The compound may be interacting with components in the serum or the medium itself, leading to the formation of an insoluble complex. Try reducing the serum concentration or using a serum-free medium if your cell line permits. |
| Exceeding Maximum Soluble Concentration | The final concentration of the compound in the well may be above its solubility limit in the cell culture medium. Determine the maximum soluble concentration using a solubility assay (see Experimental Protocols). |
Issue 2: Inconsistent or Non-reproducible Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Micro-precipitation | Even if not visible to the naked eye, small precipitates can form and affect the effective concentration of the compound, leading to variability. Centrifuge your prepared compound-media solutions at a low speed before adding them to the cells to pellet any micro-precipitates. |
| Inaccurate Pipetting of Viscous Stock | High-concentration DMSO stocks can be viscous, leading to pipetting errors. Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of viscous solutions. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To minimize this, do not use the outer wells for experimental conditions and fill them with sterile PBS or media instead. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem |
| Molecular Weight | 222.24 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Estimated Water Solubility | 653.4 mg/L @ 25°C | The Good Scents Company |
| Qualitative Solubility | Soluble in DMSO, Ethanol, DMF | InvivoChem |
Table 2: Illustrative Example of this compound Activity in a Global DNA Methylation Assay
Disclaimer: The following data is an illustrative example based on reported ranges, as the specific concentration for the cited methylation inhibition was not available in the public domain.
| Compound | Cell Line | Concentration (µM) | % Global DNA Methylation Inhibition (Relative to Control) | Reference |
| This compound | Hep3B | 100 (Illustrative) | ~85% | Based on range reported in Castro-Vazquez et al., 2022[1] |
| 5-Aza-2'-deoxycytidine (Positive Control) | Hep3B | 5 | ~40-60% | Typical range for this known inhibitor |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
To prepare a 100 mM stock solution, dissolve 22.22 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Global DNA Methylation Assay (ELISA-based)
This protocol provides a general workflow for a commercially available ELISA-based global DNA methylation assay kit. Always refer to the specific manufacturer's instructions for your kit.
-
Cell Culture and Treatment:
-
Seed Hep3B cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound by serially diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells with the desired concentrations of the compound and a vehicle control (medium with the same final DMSO concentration) for 48-72 hours.
-
-
Genomic DNA Extraction:
-
After treatment, harvest the cells and extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's protocol.
-
Quantify the DNA concentration and assess its purity (A260/A280 ratio should be ~1.8).
-
-
ELISA Procedure:
-
Add 100-200 ng of genomic DNA to the wells of the ELISA plate provided in the kit.
-
Follow the kit's instructions for DNA binding, washing, and blocking steps.
-
Incubate the DNA with the primary antibody specific for 5-methylcytosine (5-mC).
-
Wash the wells and add the enzyme-conjugated secondary antibody.
-
After another wash step, add the developing solution and incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of global DNA methylation for each sample relative to the positive and negative controls provided in the kit, following the manufacturer's formula.
-
Compare the % methylation in treated samples to the vehicle control to determine the effect of this compound.
-
Mandatory Visualizations
References
Technical Support Center: Purification of Methyl 3,4-dimethoxycinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Methyl 3,4-dimethoxycinnamate purification.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with cinnamate esters and can be addressed by:
-
Reheating and adding more solvent: Reheat the solution until the oil fully dissolves, then add a small amount of additional hot solvent to decrease the saturation level.
-
Slowing the cooling process: Allow the flask to cool to room temperature gradually before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.[1]
-
Changing the solvent: The boiling point of the solvent might be too high. Consider switching to a solvent with a lower boiling point.
Q2: No crystals are forming even after the solution has cooled completely. What is the problem and how can I induce crystallization?
A2: A lack of crystal formation is typically due to either the solution being too dilute or supersaturation. To address this:
-
Concentrate the solution: If the solution is not saturated enough, gently heat it to evaporate some of the solvent, then allow it to cool again.
-
Induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[2]
-
Seeding: Add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[2]
-
Q3: The recrystallization yield is very low. How can I improve it?
A3: Low recovery can result from several factors:
-
Using too much solvent: While ensuring the compound fully dissolves at high temperatures, an excess of solvent will also keep more of your compound dissolved at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature crystallization: If crystals form too quickly during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated.[3]
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.
Column Chromatography Troubleshooting
Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
A1: If your compound has an Rf value of 0, the mobile phase is not polar enough to move it up the stationary phase. To resolve this:
-
Increase the eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Switch to a more polar solvent system: If increasing the ethyl acetate concentration is ineffective, consider a more polar solvent system, such as dichloromethane/methanol.[4]
Q2: The separation between my compound and an impurity is poor. How can I improve the resolution?
A2: To enhance separation:
-
Optimize the solvent system: A small change in the polarity of the mobile phase can significantly impact separation. Test various solvent ratios with TLC to find the optimal system that maximizes the difference in Rf values between your compound and the impurity. A target Rf of 0.2-0.4 for your compound is often ideal for good separation on a column.
-
Use a less polar eluent: If the Rf values are too high, decrease the polarity of the mobile phase. This will cause all compounds to move more slowly down the column, potentially improving separation.
-
Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
Q3: The compound is eluting too quickly. What is the issue?
A3: A high Rf value on the TLC plate indicates that the compound is highly soluble in the chosen mobile phase. To slow down its elution:
-
Decrease the polarity of the mobile phase: Reduce the concentration of the more polar solvent in your eluent system.
Data Presentation
Table 1: Qualitative Solvent Selection Guide for Recrystallization of Methyl Cinnamate Analogs
| Solvent | Boiling Point (°C) | Hot Solubility | Cold Solubility | Notes |
| Ethanol | 78 | High | Moderate | A good general-purpose solvent. A mixed system with water can enhance crystal recovery. |
| Methanol | 65 | High | Moderate | Similar to ethanol but with a lower boiling point, making it easier to remove. |
| Hexanes | 69 | Moderate | Low | Good for high recovery due to low solubility when cold. May require a larger volume. |
| Ethyl Acetate | 77 | High | Moderate | An effective solvent, but using an excess can reduce the final yield. |
| Toluene | 111 | High | Moderate | Its higher boiling point can be advantageous but makes it more difficult to remove from the final product. |
| Water | 100 | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or methanol. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
1. Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different potential solvent to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. The ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of abundant crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
4. Hot Filtration (Optional):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely. The purity can be checked by melting point analysis.
Protocol 2: Column Chromatography of this compound
1. TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber containing a potential eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
Add a thin layer of sand to the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent or the initial eluent.
-
Carefully add the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to determine which ones contain the purified product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow for the purification of this compound.
Caption: A troubleshooting guide for common recrystallization issues.
References
Preventing hydrolysis of Methyl 3,4-dimethoxycinnamate during workup.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 3,4-dimethoxycinnamate during experimental workup.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound, focusing on the prevention of its hydrolysis to 3,4-dimethoxycinnamic acid.
| Problem ID | Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| HYD-001 | Significant amount of 3,4-dimethoxycinnamic acid observed in the final product (TLC, NMR, LC-MS). | 1. Use of Strong Base for Neutralization: Quenching or washing with strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the ester. 2. Acidic Workup Conditions: Washing with strong acids can catalyze hydrolysis, although generally slower than base-catalyzed hydrolysis. 3. High Temperatures: Elevated temperatures during quenching, extraction, or solvent removal accelerate the rate of hydrolysis. | 1. Use Mild Basic Solutions: Neutralize acidic catalysts or byproducts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add the quenching solution slowly, preferably at a low temperature (0-5 °C), to control any exothermic reaction.[1] 2. Minimize Contact with Acid: If an acidic wash is necessary, use a dilute, weak acid and minimize the contact time. Immediately follow with a wash with a mild base or water. 3. Maintain Low Temperatures: Perform all aqueous workup steps in a cold water or ice bath. Remove the solvent under reduced pressure at or below room temperature. |
| HYD-002 | Product loss during aqueous extraction. | 1. Hydrolysis and Extraction of the Carboxylate Salt: If hydrolysis occurs under basic conditions, the resulting 3,4-dimethoxycinnamate salt will be water-soluble and lost to the aqueous layer. 2. Emulsion Formation: The presence of both organic and aqueous phases with potential surfactants can lead to stable emulsions, trapping the product. | 1. Acidify to Neutral pH before Extraction: If basic hydrolysis is suspected, carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a neutral pH to protonate the carboxylate, making the cinnamic acid more soluble in the organic phase. Then, proceed with extraction. 2. Breaking Emulsions: To break emulsions, you can add brine (saturated NaCl solution), add more of the organic solvent, or filter the mixture through a pad of Celite. |
| HYD-003 | Inconsistent yields and purity between batches. | 1. Variable Workup Time: Prolonged exposure of the ester to aqueous acidic or basic conditions can lead to varying degrees of hydrolysis. 2. Inconsistent pH Control: Not carefully monitoring the pH during neutralization can lead to either overly acidic or basic conditions, both of which can promote hydrolysis. | 1. Standardize and Minimize Workup Time: Work efficiently to reduce the time the ester is in contact with the aqueous phase. Proceed immediately to the next step after each wash. 2. Monitor pH: Use pH paper to monitor the pH of the aqueous layer during neutralization to ensure it is in the optimal range (pH 7-8). |
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to hydrolysis?
A1: Like all esters, this compound can undergo nucleophilic acyl substitution at the carbonyl carbon. Both acidic and basic conditions can catalyze this reaction. Under basic conditions, the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weaker nucleophile like water. The two methoxy groups on the phenyl ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, but the ester is still prone to hydrolysis under non-optimal workup conditions.
Q2: What is the ideal pH range to maintain during the workup to prevent hydrolysis?
A2: The ideal pH range to maintain during an aqueous workup is between 7 and 8. This slightly basic to neutral pH is generally sufficient to neutralize any residual acid catalyst without being basic enough to significantly promote ester hydrolysis. A saturated solution of sodium bicarbonate is an excellent choice for this purpose.
Q3: Can I avoid an aqueous workup altogether?
A3: Yes, a non-aqueous workup can be an effective strategy, especially if your product is particularly sensitive to hydrolysis or if you are working on a small scale. This can involve filtering the reaction mixture through a plug of silica gel or alumina to remove polar impurities and catalysts, followed by evaporation of the solvent.
Q4: My reaction was run in a protic solvent like methanol or ethanol. Are there special considerations?
A4: Yes. If your reaction mixture contains residual acid or base and a protic solvent, heating during solvent removal can promote hydrolysis or transesterification. It is best to first neutralize the reaction mixture at a low temperature before concentrating it under reduced pressure.
Q5: How can I confirm that hydrolysis has occurred?
A5: You can detect the presence of the hydrolysis product, 3,4-dimethoxycinnamic acid, using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a lower Rf value (be more polar) than the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the methyl ester singlet (around 3.8 ppm) will be absent, and you may see a broad singlet for the carboxylic acid proton (>10 ppm).
-
Infrared (IR) Spectroscopy: You will observe a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) that is absent in the ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The hydrolyzed product will have a different retention time and a mass corresponding to the carboxylic acid.
Experimental Protocols
Protocol 1: Standard Mild Basic Workup
This protocol is recommended for neutralizing acidic reaction mixtures (e.g., after a Fischer esterification or Heck coupling) while minimizing the risk of hydrolysis.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching/Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring. Monitor for gas evolution (CO₂). Continue adding the solution until the pH of the aqueous layer is between 7 and 8 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This helps to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (≤ 30 °C).
Protocol 2: Non-Aqueous Workup
This protocol is suitable for reactions where the byproducts and catalysts can be removed by filtration through a solid support.
-
Solvent Removal (Optional): If the reaction solvent is not suitable for chromatography (e.g., DMF), remove it under reduced pressure. Re-dissolve the residue in a minimally polar solvent in which the product is soluble (e.g., a mixture of hexanes and ethyl acetate).
-
Filtration: Pass the solution through a short plug of silica gel or alumina in a sintered glass funnel or a pipette.
-
Elution: Wash the plug with a suitable solvent or solvent mixture to ensure all the product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Visualizations
Caption: Mechanisms of base- and acid-catalyzed hydrolysis.
Caption: Decision tree for selecting an appropriate workup strategy.
Caption: Workflow for a mild basic workup to prevent hydrolysis.
References
Validation & Comparative
Confirming the Structure of Synthesized Methyl 3,4-dimethoxycinnamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust confirmation of a synthesized compound's structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic and chromatographic data for confirming the structure of methyl 3,4-dimethoxycinnamate. It further contrasts this data with two structurally similar alternatives, methyl 4-methoxycinnamate and methyl 3,4,5-trimethoxycinnamate, to aid in unambiguous identification. Detailed experimental protocols for the key analytical techniques are also provided.
Spectroscopic and Chromatographic Data Comparison
The following tables summarize the key spectroscopic and chromatographic data for this compound and two common alternatives. This data is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.63 | d | 15.9 | H-7 |
| 7.10 | dd | 8.4, 2.0 | H-6 | |
| 7.05 | d | 2.0 | H-2 | |
| 6.88 | d | 8.4 | H-5 | |
| 6.30 | d | 15.9 | H-8 | |
| 3.92 | s | - | OCH₃ (C4) | |
| 3.91 | s | - | OCH₃ (C3) | |
| 3.79 | s | - | COOCH₃ | |
| Methyl 4-methoxycinnamate [1][2] | 7.64 | d | 16.0 | H-7 |
| 7.49 | d | 8.8 | H-2, H-6 | |
| 6.91 | d | 8.8 | H-3, H-5 | |
| 6.28 | d | 16.0 | H-8 | |
| 3.83 | s | - | OCH₃ (C4) | |
| 3.79 | s | - | COOCH₃ | |
| Methyl 3,4,5-trimethoxycinnamate [3] | 7.59 | d | 15.9 | H-7 |
| 6.78 | s | - | H-2, H-6 | |
| 6.36 | d | 15.8 | H-8 | |
| 3.90 | s | - | OCH₃ (C3, C5) | |
| 3.87 | s | - | OCH₃ (C4) | |
| 3.78 | s | - | COOCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 167.5 | C=O |
| 151.2 | C-4 | |
| 149.3 | C-3 | |
| 144.8 | C-7 | |
| 127.3 | C-1 | |
| 122.8 | C-6 | |
| 115.5 | C-8 | |
| 111.2 | C-5 | |
| 109.5 | C-2 | |
| 56.0 | OCH₃ | |
| 55.9 | OCH₃ | |
| 51.6 | COOCH₃ | |
| Methyl 4-methoxycinnamate [1] | 167.7 | C=O |
| 161.4 | C-4 | |
| 144.5 | C-7 | |
| 129.7 | C-2, C-6 | |
| 127.1 | C-1 | |
| 115.3 | C-8 | |
| 114.3 | C-3, C-5 | |
| 55.3 | OCH₃ (C4) | |
| 51.6 | COOCH₃ | |
| Methyl 3,4,5-trimethoxycinnamate [3] | 167.2 | C=O |
| 153.4 | C-3, C-5 | |
| 147.0 | C-7 | |
| 140.5 | C-4 | |
| 129.4 | C-1 | |
| 116.4 | C-8 | |
| 105.5 | C-2, C-6 | |
| 60.9 | OCH₃ (C4) | |
| 56.1 | OCH₃ (C3, C5) | |
| 51.8 | COOCH₃ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C=C Stretch (alkene) | C=C Stretch (aromatic) | C-O Stretch | =C-H Out-of-plane bend |
| This compound | ~1715 | ~1635 | ~1600, 1515 | ~1260, 1140, 1025 | ~980 |
| Methyl 4-methoxycinnamate | ~1717 | ~1636 | ~1605, 1512 | ~1255, 1170, 1030 | ~981 |
| Methyl 3,4,5-trimethoxycinnamate | ~1710 | ~1630 | ~1580, 1500 | ~1250, 1125, 1000 | ~985 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 222 | 207 ([M-CH₃]⁺), 191 ([M-OCH₃]⁺), 179, 163, 151 |
| Methyl 4-methoxycinnamate | 192 | 161 ([M-OCH₃]⁺), 133, 105, 77 |
| Methyl 3,4,5-trimethoxycinnamate | 252 | 237 ([M-CH₃]⁺), 221 ([M-OCH₃]⁺), 193, 165 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is commonly used for this type of compound.
-
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
-
Mass Spectrometer Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 40-400 amu).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly employed. The composition can be isocratic (constant) or a gradient (varied over time). A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) may be added to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 310 nm for methyl cinnamate derivatives).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.
-
Data Analysis: The retention time (RT) of the peak corresponding to the synthesized compound is a key identifier. Purity can be assessed by the relative area of the main peak.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.
By following the detailed protocols and comparing the obtained data with the reference values provided in this guide, researchers can confidently confirm the structure and purity of their synthesized this compound.
References
A Comparative Efficacy Analysis of Methyl 3,4-dimethoxycinnamate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Methyl 3,4-dimethoxycinnamate and its structural analogs. The following sections detail their cytotoxic, DNA methylation inhibitory, anti-inflammatory, antioxidant, and antimicrobial properties, supported by experimental data and methodologies.
Overview of Biological Activities
This compound, a naturally occurring phenylpropanoid, and its synthetic analogs have garnered significant interest for their therapeutic potential. Research has primarily focused on their anticancer properties, specifically their ability to induce cytotoxicity in cancer cell lines and modulate epigenetic pathways through the inhibition of DNA methylation.[1][2] Furthermore, various analogs have demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities.[3][4][5] This guide synthesizes the available quantitative data to facilitate a comparative assessment of these compounds.
Comparative Efficacy Data
The following tables summarize the key performance indicators of this compound and its analogs across different biological assays.
Cytotoxicity against Hepatocellular Carcinoma (Hep3B) Cells
The cytotoxic activity of this compound and its analogs was evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) determined after a 48-hour treatment period.
| Compound | Analog No. | IC50 (µM) |
| Methyl 4-hydroxycinnamate | 11 | 195.3 ± 1.2 |
| Methyl 3,4-dihydroxycinnamate | 12 | 109.7 ± 0.8 |
| Methyl 3,4,5-trihydroxycinnamate | 13 | 134.9 ± 1.1 |
| Methyl 3,4,5-trimethoxycinnamate | 14 | 120.3 ± 1.9 |
| Methyl 4-methoxycinnamate | 21 | 364.2 ± 1.3 |
| This compound | 22 | 227.4 ± 1.5 |
| Methyl 3-methoxy-4-hydroxycinnamate (Ferulic acid methyl ester) | 20 | 289.6 ± 1.8 |
| Methyl 3,5-dimethoxy-4-hydroxycinnamate (Sinapic acid methyl ester) | 23 | > 500 |
| Caffeic acid | - | > 500 |
Inhibition of Global DNA Methylation in Hep3B Cells
The ability of the compounds to inhibit global DNA methylation was assessed in Hep3B cells.
| Compound | Analog No. | % of DNA Methylation Inhibition |
| Methyl 4-hydroxycinnamate | 11 | 85 |
| Methyl 3,4-dihydroxycinnamate | 12 | 97 |
| Methyl 3,4,5-trihydroxycinnamate | 13 | 95 |
| Methyl 3,4,5-trimethoxycinnamate | 14 | 88 |
| Methyl 4-methoxycinnamate | 21 | 63 |
| This compound | 22 | 75 |
| Methyl 3-methoxy-4-hydroxycinnamate (Ferulic acid methyl ester) | 20 | 70 |
| Methyl 3,5-dimethoxy-4-hydroxycinnamate (Sinapic acid methyl ester) | 23 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., Hep3B) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Global DNA Methylation Assay (ELISA-based)
This protocol describes the quantification of global DNA methylation levels.
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.
-
DNA Coating: Add 100 ng of purified DNA to each well of a 96-well plate and incubate at 37°C until dry.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Primary Antibody Incubation: Wash the wells with a wash buffer. Add a primary antibody specific for 5-methylcytosine (5-mC) and incubate for 1 hour at 37°C.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at 37°C.
-
Color Development: Wash the wells and add a colorimetric substrate. Incubate until a sufficient color change is observed.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of DNA methylation inhibition by comparing the absorbance of treated samples to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Figure 1: General experimental workflow for efficacy comparison.
Figure 2: Proposed signaling pathway for DNA methylation inhibition.
Conclusion
The presented data indicates that while this compound exhibits moderate cytotoxic and DNA methylation inhibitory effects, several of its analogs show enhanced potency. Specifically, Methyl 3,4-dihydroxycinnamate (analog 12) displayed the highest cytotoxicity and ability to inhibit global DNA methylation in Hep3B cells. The structure-activity relationship suggests that the hydroxylation pattern on the phenyl ring plays a crucial role in the biological activity of these compounds. This comparative guide serves as a valuable resource for researchers in the selection and further development of cinnamic acid derivatives as potential therapeutic agents. Further investigations into the broader spectrum of biological activities and the precise molecular mechanisms are warranted to fully elucidate their therapeutic potential.
References
- 1. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 2. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Methyl 3,4-dimethoxycinnamate and Other DNA Methylation Modulators in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3,4-dimethoxycinnamate's validated effects on DNA methylation in cancer cells. Its performance is benchmarked against other cinnamic acid derivatives and established DNA methylation inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in experimental design.
Introduction to DNA Methylation in Cancer
DNA methylation is a critical epigenetic modification that, when dysregulated, plays a pivotal role in cancer development. The process, catalyzed by DNA methyltransferases (DNMTs), typically involves the addition of a methyl group to the cytosine base in CpG dinucleotides. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, while global hypomethylation can contribute to genomic instability. This makes DNMTs attractive targets for cancer therapy. Natural compounds are a promising source of novel DNMT inhibitors.
This compound: A Cinnamic Acid Derivative with DNA Demethylating Properties
Recent research has identified this compound as a compound with the ability to inhibit global DNA methylation in cancer cells. A key study by Castro-Vazquez et al. (2022) investigated a series of cinnamic acid analogs and found that this compound demonstrated both cytotoxic effects against hepatocellular carcinoma (Hep3B) cells and the capacity to reduce overall DNA methylation levels[1].
Comparative Performance Data
The following tables summarize the quantitative data on the cytotoxic and DNA methylation-inhibiting effects of this compound and other relevant compounds.
Table 1: Cytotoxicity of Cinnamic Acid Derivatives in Hep3B Cells
| Compound | Chemical Name | IC50 (µM) |
| 12 | Methyl 3,4-dihydroxycinnamate | 109.7 ± 0.8 |
| 11 | Methyl 4-hydroxycinnamate | Not specified |
| 14 | Methyl 3,4,5-trimethoxycinnamate | Not specified |
| 21 | Methyl 4-methoxycinnamate | Not specified |
| 22 | This compound | Not specified |
| Control | Caffeic Acid | 109.7–364.2 |
Data extracted from Castro-Vazquez et al. (2022). The study notes compounds 11-14 and 20-22 were more potent than free caffeic acid, with compound 12 being the most active[1]. Specific IC50 values for all compounds were not detailed in the abstract.
Table 2: Global DNA Methylation Inhibition in Hep3B Cells
| Compound | Chemical Name | Global DNA Methylation Inhibition (%) |
| 11-14, 20-23 | Cinnamic Acid Derivatives | 63% to 97% |
| 11 | Methyl 4-hydroxycinnamate | Relevant Activity |
| 14 | Methyl 3,4,5-trimethoxycinnamate | Relevant Activity |
| 21 | Methyl 4-methoxycinnamate | Relevant Activity |
| 22 | This compound | Relevant Activity |
Data from Castro-Vazquez et al. (2022) indicates that compounds 11–14 and 20–23, which includes this compound, decreased overall DNA methylation levels by 63% to 97%[1].
Signaling Pathways and Experimental Workflows
DNA Methylation Signaling Pathway in Cancer
The following diagram illustrates the fundamental process of DNA methylation and its role in the silencing of tumor suppressor genes in cancer.
Caption: DNA methylation pathway in cancer and therapeutic intervention.
Experimental Workflow for Validating DNA Methylation Effects
The diagram below outlines a typical workflow for assessing the impact of a compound like this compound on cancer cell DNA methylation.
Caption: Workflow for validating a compound's effect on DNA methylation.
Experimental Protocols
1. Cell Culture and Cytotoxicity Assay (MTT Assay)
-
Cell Line: Hepatocellular carcinoma (Hep3B) cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and other test compounds) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
2. Global DNA Methylation Assay (ELISA-based)
-
Principle: This assay quantifies the total amount of 5-methylcytosine (5-mC) in a genomic DNA sample.
-
Protocol:
-
Extract genomic DNA from treated and untreated Hep3B cells using a commercial kit.
-
Use a global DNA methylation quantification kit (e.g., from EpiGentek, Abcam).
-
Coat a 96-well plate with the provided capture antibodies.
-
Add 100 ng of genomic DNA to each well.
-
Add a primary antibody specific for 5-mC, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance.
-
Calculate the percentage of 5-mC relative to the total DNA amount based on a standard curve.
-
3. Molecular Docking of Cinnamate Analogs with DNMT1
-
Objective: To predict the binding affinity and interaction of this compound with the active site of DNMT1.
-
Protocol:
-
Obtain the 3D structure of human DNMT1 from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and perform energy minimization.
-
Define the binding site on DNMT1, typically the S-adenosyl-L-homocysteine (SAH) binding pocket.
-
Perform molecular docking using software such as AutoDock or Schrödinger.
-
Analyze the docking poses and binding energies to predict the interaction. The study by Castro-Vazquez et al. suggested that some cinnamate analogs bind to the SAH-binding pocket of DNMT1[1].
-
Conclusion and Future Directions
This compound has been identified as a promising natural compound with the ability to inhibit global DNA methylation in hepatocellular carcinoma cells. Its performance, in conjunction with other cinnamic acid derivatives, suggests a potential therapeutic role in cancers with aberrant DNA methylation.
Further research is warranted to:
-
Elucidate the specific DNMTs (DNMT1, DNMT3A, DNMT3B) inhibited by this compound.
-
Investigate its effect on the methylation status of specific tumor suppressor genes.
-
Validate its efficacy and safety in preclinical in vivo models.
This guide provides a foundational comparison to stimulate and inform further investigation into this compound as a potential epigenetic cancer therapeutic.
References
Methyl 3,4-dimethoxycinnamate, a derivative of the naturally occurring cinnamic acid, has garnered interest in pharmacological research for its potential cytotoxic effects against cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound and structurally related compounds, supported by experimental data and detailed methodologies. The structure-activity relationship is explored, highlighting the influence of substitutions on the phenyl ring on cytotoxic activity.
Comparative Cytotoxicity Data (IC50 Values)
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values for these compounds, demonstrating the impact of different functional groups on their potency.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | 3,4-dimethoxy | A549 (Lung) | Not explicitly cytotoxic in the study, focus on other effects | [1] |
| Hep3B (Hepatocellular Carcinoma) | Showed inhibition of global DNA methylation | [2] | ||
| Methyl 4-methoxycinnamate | 4-methoxy | - | Potent anti-inflammatory activity with less cytotoxicity | [3] |
| Methyl Cinnamate | Unsubstituted | RAW264.7 | Less cytotoxic than cinnamaldehyde and cinnamic acid | [3][4] |
| Cinnamic Acid | Unsubstituted | HT-144 (Melanoma) | 2400 | |
| K562 (Leukemia) | Inhibited growth | |||
| MDA-MB-231 (Breast) | Reduced cell viability | |||
| Cinnamaldehyde | Unsubstituted | RAW264.7 | LC50: 0.2-0.5 mM | |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | 4-methoxy on cinnamic acid, 2,5-dimethoxy on benzyl ester | A549 (Lung) | 40.55 ± 0.41 | |
| SK-MEL-147 (Melanoma) | 62.69 ± 0.70 | |||
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | 4-methoxy on cinnamic acid, 3-methoxy on benzyl ester | HCT-116 (Colon) | 16.2 | |
| PC3 (Prostate) | Potent | |||
| SBN-19 (Astrocytoma) | Potent | |||
| Cinnamic acid esters and amides | Various derivatives | Various cancer cell lines | 42 - 166 |
Note: The direct cytotoxic IC50 value for this compound against a specific cancer cell line was not prominently available in the reviewed literature, which focused more on its other biological activities like DNA methylation inhibition. The provided data for related compounds illustrates the general cytotoxic potential of this class of molecules.
Experimental Protocols
The evaluation of cytotoxicity for these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound and its analogs) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of cinnamic acid derivatives using the MTT assay.
Studies on cinnamic acid and its derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. While the precise signaling cascade for this compound is not fully elucidated, a general pathway for related compounds involves the activation of caspases. Furthermore, this compound has been shown to inhibit global DNA methylation, suggesting an epigenetic mechanism of action.
Caption: Proposed signaling pathways for the cytotoxic effects of cinnamic acid derivatives.
References
- 1. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Molecular Fingerprints of Methyl 3,4-dimethoxycinnamate and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl 3,4-dimethoxycinnamate, a valuable compound in medicinal chemistry, alongside its key precursors: 3,4-dimethoxybenzaldehyde, methyl acetate, and Meldrum's acid. Through a systematic presentation of experimental data and protocols, this document serves as a practical reference for the identification and characterization of these compounds.
The synthesis of this compound typically proceeds through a Knoevenagel condensation reaction, a cornerstone of carbon-carbon bond formation. In this pathway, the aromatic aldehyde, 3,4-dimethoxybenzaldehyde, reacts with an active methylene compound, in this case, derived from Meldrum's acid, followed by esterification with methanol to yield the final product. The distinct molecular architecture of each of these compounds gives rise to a unique spectroscopic signature, which can be elucidated using techniques such as Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy.
Synthesis Pathway Overview
The logical flow from precursors to the final product is depicted below. This pathway highlights the key transformation steps involved in the synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are compiled from various spectroscopic databases and literature sources.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3000-2850, ~1715, ~1635, ~1600, ~1250, ~1150 | C-H (sp² and sp³), C=O (ester), C=C (alkene), C=C (aromatic), C-O (ester), C-O (ether) |
| 3,4-Dimethoxybenzaldehyde | ~3000-2850, ~2830, ~2730, ~1685, ~1600, ~1270, ~1140 | C-H (sp² and sp³), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C-O (ether) |
| Methyl Acetate | ~2950, ~1740, ~1240, ~1050 | C-H (sp³), C=O (ester), C-O (ester) |
| Meldrum's Acid | ~2950, ~1770, ~1740, ~1390, ~1370 | C-H (sp³), C=O (cyclic ester, symmetric stretch), C=O (cyclic ester, asymmetric stretch), C(CH₃)₂ (gem-dimethyl) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.65 | d | 1H | =CH-CO |
| ~7.10 | dd | 1H | Ar-H | |
| ~7.05 | d | 1H | Ar-H | |
| ~6.90 | d | 1H | Ar-H | |
| ~6.30 | d | 1H | Ar-CH= | |
| ~3.90 | s | 6H | 2 x -OCH₃ | |
| ~3.80 | s | 3H | -COOCH₃ | |
| 3,4-Dimethoxybenzaldehyde | ~9.80 | s | 1H | -CHO |
| ~7.40 | dd | 1H | Ar-H | |
| ~7.35 | d | 1H | Ar-H | |
| ~6.95 | d | 1H | Ar-H | |
| ~3.90 | s | 6H | 2 x -OCH₃ | |
| Methyl Acetate | ~3.70 | s | 3H | -OCH₃ |
| ~2.10 | s | 3H | -COCH₃ | |
| Meldrum's Acid | ~3.70 | s | 2H | -CH₂- |
| ~1.75 | s | 6H | 2 x -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~167 | C=O (ester) |
| ~151, ~149 | Ar-C-O | |
| ~145 | =CH-CO | |
| ~127 | Ar-C | |
| ~123 | Ar-CH | |
| ~115 | Ar-CH= | |
| ~111, ~110 | Ar-CH | |
| ~56 | -OCH₃ | |
| ~52 | -COOCH₃ | |
| 3,4-Dimethoxybenzaldehyde | ~191 | C=O (aldehyde) |
| ~154, ~149 | Ar-C-O | |
| ~130 | Ar-C | |
| ~127 | Ar-CH | |
| ~111, ~110 | Ar-CH | |
| ~56 | -OCH₃ | |
| Methyl Acetate | ~171 | C=O (ester) |
| ~52 | -OCH₃ | |
| ~21 | -COCH₃ | |
| Meldrum's Acid | ~165 | 2 x C=O |
| ~105 | C(CH₃)₂ | |
| ~35 | -CH₂- | |
| ~27 | 2 x -CH₃ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify its functional groups.
Methodology:
-
Sample Preparation:
-
Liquid Samples (e.g., Methyl Acetate): A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Solid Samples (e.g., this compound, 3,4-dimethoxybenzaldehyde, Meldrum's Acid):
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr powder (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
-
Instrument Setup:
-
The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is collected.
-
-
Data Acquisition:
-
The prepared sample is placed in the sample holder of the spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often included in the deuterated solvent by the manufacturer).
-
-
Instrument Setup:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.
-
The magnetic field homogeneity is optimized ("shimming") to obtain sharp spectral lines.
-
-
Data Acquisition for ¹H NMR:
-
A standard one-pulse experiment is typically used.
-
Key parameters such as the pulse angle (e.g., 90°), acquisition time, and relaxation delay are set.
-
The free induction decay (FID) signal is collected.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The FID is converted into a spectrum using a Fourier transform.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compounds.
A Comparative Guide to the In-Vivo and In-Vitro Activities of Methyl 3,4-dimethoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,4-dimethoxycinnamate, a derivative of cinnamic acid, has garnered interest for its potential biological activities. This guide provides a comparative overview of its currently known in-vitro activities versus its potential and demonstrated in-vivo applications, supported by experimental data from related compounds. The aim is to offer a clear perspective for future research and drug development endeavors.
In-Vitro vs. In-Vivo Activity: A Summary
While direct comparative studies on the in-vivo and in-vitro activities of this compound are limited, existing research on the compound and its close analogs allows for a structured comparison. In-vitro studies have primarily focused on its biochemical interactions, while in-vivo evidence is emerging, largely through the investigation of its derivatives.
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound and its closely related analog, Methyl 3,4,5-trimethoxycinnamate (MTC), to provide a comparative context for its potential efficacy.
Table 1: In-Vitro Activities of Methyl 3,4,5-trimethoxycinnamate (MTC)
| Activity | Cell Line | Concentration | Effect |
| Anti-inflammatory | RAW264.7 Macrophages | 5–20 µM | Suppression of LPS + IFNγ-induced release of TNFα, IL-6, and IL-1β.[1][2] |
| 5–20 µM | Reduction of NO/iNOS and PGE2/COX-2 levels.[1][2] | ||
| 5–20 µM | Reduction in NF-κB DNA binding and luciferase activity.[3] | ||
| Antioxidant | RAW264.7 Macrophages | 5–20 µM | Enhanced DNA binding of Nrf2 and increase in ARE-luciferase activity. |
| Metabolic Regulation | Macrophage–adipocyte co-culture | Not Specified | Enhanced glucose uptake and activation of AMPKα. |
Table 2: In-Vitro Activities of this compound
| Activity | System | Effect |
| Uredospore Germination Inhibition | Bean rust uredospores | Inhibitor of germination. |
| DNA Methylation | Hep3B cells | Inhibits global DNA methylation. |
Table 3: In-Vivo Anti-Inflammatory Activity of a Derivative of 3,4-dimethoxycinnamic acid
| Animal Model | Derivative | Dosage | Effect |
| Carrageenan-induced rat paw edema | Thiomorpholine derivative | 150 μmol/kg | 17–72% reduction in edema. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Caption: Workflow for in-vivo carrageenan-induced paw edema assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to the activities discussed.
In-Vitro Anti-Inflammatory Assays (based on MTC studies)
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cytokine Measurement (ELISA):
-
Cells are pre-treated with this compound (various concentrations) for 1 hour.
-
Inflammation is induced with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).
-
After 24 hours, the supernatant is collected.
-
Levels of TNFα, IL-6, and IL-1β are quantified using specific ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Following the same treatment protocol as for ELISA, the cell supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The absorbance is measured at 540 nm, and the NO concentration is determined using a sodium nitrite standard curve.
-
-
NF-κB Reporter Assay:
-
Cells are transfected with an NF-κB luciferase reporter plasmid.
-
After 24 hours, cells are treated with the test compound and then stimulated with LPS.
-
Luciferase activity is measured using a luminometer, indicating the level of NF-κB activation.
-
In-Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Male Wistar rats (180-200g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Treatment:
-
Animals are divided into control, vehicle, and treatment groups.
-
The treatment group receives this compound (or its derivative) intraperitoneally at a specified dose (e.g., 150 μmol/kg). The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement:
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Analysis:
-
The percentage of inhibition of edema is calculated for the treated group compared to the control group.
-
Conclusion and Future Directions
The available evidence suggests that this compound possesses interesting in-vitro bioactivities, including the inhibition of fungal spore germination and DNA methylation. While direct in-vivo data is sparse, studies on closely related compounds strongly indicate a potential for anti-inflammatory, antioxidant, and metabolic regulatory effects. The demonstrated in-vivo anti-inflammatory activity of its derivative further strengthens this hypothesis.
Future research should focus on validating these potential in-vivo activities through rigorous animal studies. The experimental protocols outlined in this guide provide a solid foundation for such investigations. A direct comparison of in-vitro and in-vivo dose-response relationships will be critical in establishing the therapeutic potential of this compound.
References
- 1. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Methyl 3,4-dimethoxycinnamate in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Methyl 3,4-dimethoxycinnamate, offering insights into its potential applications and cross-reactivity in various biological assays. This document summarizes key experimental findings and presents detailed methodologies to support further investigation.
This compound, a derivative of cinnamic acid, has demonstrated a range of biological effects, indicating its potential for cross-reactivity across different cellular pathways and targets. This guide explores its established activities, including its role as an inhibitor of uredospore germination, its influence on DNA methylation, and its antioxidant and anti-inflammatory properties.[1][2] Comparisons with other cinnamic acid derivatives are provided to offer a broader context for its efficacy and specificity.
Comparative Biological Activities
The diverse biological profile of this compound suggests its interaction with multiple molecular targets. The following table summarizes its key activities and compares them with related compounds.
| Biological Activity | Target/Assay | This compound Activity | Comparative Compounds' Activity | References |
| Antifungal | Uredospore Germination | Potent inhibitor. | Cinnamic acid and its derivatives are known to have antifungal properties by disrupting the fungal cell wall and membrane permeability. | [1][3][4] |
| Epigenetic Regulation | Global DNA Methylation in Hep3B cells | Inhibitory effect. | Methyl benzoate and other cinnamate analogs can also modulate DNA methylation. | |
| Antioxidant | Free Radical Scavenging | Exhibits antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. | Caffeic acid, a structural relative, also possesses significant antioxidant properties. Ferulic and sinapic acids are other cinnamic acid derivatives with notable antioxidant capacity. | |
| Anti-inflammatory | Modulation of Inflammatory Pathways | Studied for potential anti-inflammatory effects. | Derivatives of cinnamic acid are known to modulate the activity of inflammatory enzymes and signaling pathways. Indomethacin derivatives with cinnamic acid moieties have shown anti-inflammatory effects. | |
| Anticancer | Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells | Methoxylated cinnamic esters, including derivatives of 3,4-dimethoxycinnamic acid, have shown these effects. | Other methoxylated cinnamic esters have also been investigated for their anticancer properties. | |
| Hepatoprotective | Attenuation of Ethanol-Induced Apoptosis in L-02 cells | The parent compound, 3,4-dimethoxycinnamic acid, attenuates ethanol-induced apoptosis. | Not specified for other cinnamic acid derivatives in the provided context. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the experimental setups for key assays mentioned in the literature.
Global DNA Methylation Assay
This assay is used to determine the effect of this compound on the overall methylation status of DNA in a cell line.
Cell Culture and Treatment:
-
Hep3B (hepatocellular carcinoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours). Control cells are treated with the vehicle alone.
DNA Extraction and Methylation Analysis:
-
Genomic DNA is extracted from the treated and control cells using a commercial DNA extraction kit.
-
The global DNA methylation level is quantified using an ELISA-based colorimetric assay that measures the amount of 5-methylcytosine.
-
The results are typically expressed as a percentage of methylation relative to the control group.
Uredospore Germination Inhibition Assay
This bioassay assesses the antifungal activity of this compound.
Spore Preparation:
-
Uredospores of a target fungus (e.g., bean rust fungus) are collected.
-
A spore suspension is prepared in sterile distilled water or a germination buffer.
Inhibition Assay:
-
Various concentrations of this compound are prepared.
-
The spore suspension is mixed with the different concentrations of the compound on a microscope slide or in a multi-well plate.
-
The slides or plates are incubated in a humid chamber at an optimal temperature for germination.
-
After the incubation period, the percentage of germinated spores is determined by microscopic examination. A spore is considered germinated if the germ tube is longer than the spore itself.
-
The inhibitory effect is calculated relative to a control group without the compound.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Experimental workflow for DNA methylation and antifungal assays.
Caption: Potential signaling pathways modulated by this compound.
References
Comparative analysis of different synthesis routes for Methyl 3,4-dimethoxycinnamate.
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,4-dimethoxycinnamate, a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules, can be prepared through several synthetic pathways. This guide provides a comparative analysis of four prominent methods: the Claisen-Schmidt Condensation, the Wittig Reaction, the Heck Reaction, and the Knoevenagel-Doebner Condensation followed by esterification. Each route is evaluated based on reaction yield, conditions, and starting materials, supported by detailed experimental protocols and visualizations to aid in methodological selection.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on factors such as desired yield, available starting materials, and reaction conditions. The following table summarizes the key quantitative data for each of the four main synthetic pathways.
| Parameter | Claisen-Schmidt Condensation | Wittig Reaction | Heck Reaction | Knoevenagel-Doebner Condensation & Esterification |
| Starting Materials | Veratraldehyde, Methyl Acetate | Veratraldehyde, Methyl (triphenylphosphoranylidene)acetate | 4-Iodo-1,2-dimethoxybenzene, Methyl acrylate | Veratraldehyde, Malonic acid, Methanol |
| Key Reagents/Catalysts | Sodium Methoxide | - | Palladium(II) acetate, Triethylamine | Piperidine, Pyridine (for condensation); Sulfuric acid (for esterification) |
| Reaction Temperature | 50-55°C | Room Temperature | 100°C | Reflux (condensation); Reflux (esterification) |
| Reaction Time | 1 hour | 1 hour | Not Specified | 2 hours (condensation); Not Specified (esterification) |
| Yield | High (not specified for exact product) | High (not specified for exact product) | High (not specified for exact product) | ~60-80% (for the acid) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthesis route, from starting materials to the final product.
Caption: Claisen-Schmidt Condensation Workflow
Caption: Wittig Reaction Pathway
Caption: Heck Reaction Catalytic Cycle
Caption: Knoevenagel-Doebner Condensation and Esterification
Experimental Protocols
Detailed methodologies for each synthesis route are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.
Claisen-Schmidt Condensation
This method involves the base-catalyzed condensation of veratraldehyde with methyl acetate.
Materials:
-
Veratraldehyde
-
Methyl Acetate
-
Sodium Methoxide
-
Methanol
-
Water
-
Ethyl Acetate
-
Magnesium Sulfate
Procedure:
-
To a suspension of sodium methoxide (1.3 mol) in methyl acetate (817 mL), add veratraldehyde (1 mol) dropwise at a temperature below 40°C over 25 minutes.
-
Stir the mixture at 50-55°C for 1 hour.
-
Cool the mixture to below 30°C and treat with water (409 mL). Stir at 30°C for 30 minutes.
-
Separate the organic layer and evaporate the solvent.
-
To the residue, add methanol (136 mL) and evaporate the solvent.
-
Dissolve the residue in methanol (409 mL) at 60°C, then cool to 55°C and add a seed crystal of the product.
-
Stir the mixture at 50-55°C for 30 minutes, then cool to 10°C for 1 hour.
-
Collect the crystals by filtration, wash with a cold 7:3 mixture of methanol and water, and dry to obtain this compound.
Wittig Reaction
This reaction utilizes a phosphorus ylide to convert the aldehyde group of veratraldehyde directly into the α,β-unsaturated ester.
Materials:
-
Veratraldehyde
-
Methyl (triphenylphosphoranylidene)acetate
-
Dichloromethane
Procedure:
-
Dissolve veratraldehyde (1.0 equiv) in dichloromethane.
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Heck Reaction
This palladium-catalyzed cross-coupling reaction pairs 4-iodo-1,2-dimethoxybenzene with methyl acrylate.
Materials:
-
4-Iodo-1,2-dimethoxybenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1,2-dimethoxybenzene (1.0 equiv) and palladium(II) acetate (0.02 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
To this solution, add methyl acrylate (1.2 equiv) followed by triethylamine (1.5 equiv).
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Knoevenagel-Doebner Condensation followed by Esterification
This two-step process first forms the cinnamic acid derivative, which is then esterified.
Part A: Knoevenagel-Doebner Condensation
Materials:
-
Veratraldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (6M)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve veratraldehyde (1.0 equiv) and malonic acid (1.1 equiv) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into ice-cold 6M hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3,4-dimethoxycinnamic acid.
Part B: Fischer Esterification
Materials:
-
3,4-Dimethoxycinnamic acid (from Part A)
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the 3,4-dimethoxycinnamic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound.
References
A Head-to-Head Comparison of DNA Methylation Inhibitors: Evaluating Methyl 3,4-dimethoxycinnamate Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, making DNA methyltransferase (DNMT) enzymes attractive therapeutic targets. This guide provides a head-to-head comparison of Methyl 3,4-dimethoxycinnamate, a compound identified as an inhibitor of global DNA methylation, with well-established DNMT inhibitors: 5-Azacytidine, Decitabine, and Zebularine. This comparison is based on available experimental data and aims to provide an objective overview for researchers in the field of epigenetics and drug discovery.
Introduction to DNA Methylation and its Inhibition
DNA methylation involves the transfer of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides, a reaction catalyzed by DNMTs. This epigenetic mark is crucial for normal development and cellular differentiation. However, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their silencing and contribute to tumorigenesis.
DNA methylation inhibitors are compounds that can reverse this process, leading to the re-expression of silenced genes and exerting anti-tumor effects. These inhibitors are broadly classified into two categories: nucleoside analogs and non-nucleoside analogs.
Overview of Established DNA Methylation Inhibitors
5-Azacytidine (Vidaza®) and Decitabine (Dacogen®)
5-Azacytidine and its deoxyribose analog, Decitabine, are pyrimidine analogs that are considered the pioneers of epigenetic therapy and are FDA-approved for the treatment of myelodysplastic syndromes (MDS).
-
Mechanism of Action: These nucleoside analogs are incorporated into replicating DNA, where they act as suicide inhibitors of DNMTs. The nitrogen atom at position 5 of the azacytosine ring forms a stable covalent bond with the DNMT enzyme, trapping it on the DNA. This leads to the depletion of active DNMTs in the cell and subsequent passive demethylation of the genome during DNA replication.[1][2] 5-Azacytidine can also be incorporated into RNA, which may contribute to its cytotoxic effects.[2]
-
Cellular Effects: Both drugs have been shown to induce the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and cellular differentiation in various cancer cell lines.[2][3]
Zebularine
Zebularine is another cytidine analog that acts as a DNA methylation inhibitor. It is known to be more stable and generally less toxic than 5-Azacytidine and Decitabine.
-
Mechanism of Action: Similar to 5-Azacytidine and Decitabine, Zebularine is incorporated into DNA and forms a covalent complex with DNMTs, leading to their depletion and subsequent DNA demethylation.
-
Cellular Effects: Zebularine has been shown to reactivate silenced genes, inhibit the growth of various cancer cell lines, and induce apoptosis. It has also been reported to down-regulate the expression of DNMT1, DNMT3a, and DNMT3b.
Profile of this compound
This compound is a cinnamic acid derivative that has been identified as an inhibitor of global DNA methylation in Hep3B hepatocellular carcinoma cells. However, detailed mechanistic studies and quantitative data regarding its DNMT inhibitory activity are limited in the currently available scientific literature.
-
Mechanism of Action: The precise mechanism by which this compound inhibits DNA methylation is not yet fully elucidated. As a non-nucleoside analog, it is not incorporated into DNA. It is hypothesized to interact directly with DNMT enzymes or interfere with the binding of the methyl donor, S-adenosylmethionine (SAM). Further research is required to determine its exact mode of action.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the discussed DNA methylation inhibitors. It is important to note the lack of specific IC50 values for this compound, which highlights a significant gap in the current understanding of its potency compared to established inhibitors.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition |
| 5-Azacytidine | DNMT1 | Not Reported | - |
| Cell Growth | Varies | Various cancer cell lines | |
| Decitabine | DNMT1 | Not Reported | - |
| Cell Growth | Varies (e.g., µM range) | Various cancer cell lines | |
| Zebularine | DNMTs | Not Reported | - |
| Cell Growth | ~100 µM (MDA-MB-231), ~150 µM (MCF-7) | 96h exposure | |
| This compound | DNMTs | Not Reported | - |
| Global DNA Methylation | Inhibits | Hep3B cells |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of DNA methylation and the action of its inhibitors, it is crucial to visualize the involved pathways and experimental procedures.
References
- 1. Effect of Zebularine in Comparison to and in Combination with Trichostatin A on CIP/KIP Family (p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2), DNMTs (DNMT1, DNMT3a, and DNMT3b), Class I HDACs (HDACs 1, 2, 3) and Class II HDACs (HDACs 4, 5, 6) Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer LS 174T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage, demethylation and anticancer activity of DNA methyltransferase (DNMT) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Study on the In Vitro Effects of the DNA Methyltransferase Inhibitor 5-Azacytidine (5-AzaC) in Breast/Mammary Cancer of Different Mammalian Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3,4-dimethoxycinnamate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 3,4-dimethoxycinnamate, a compound that, while valuable in research, requires careful management due to its potential hazards. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin, eye, and respiratory irritation.[2][3] Therefore, stringent safety measures must be observed during its handling and disposal.
Summary of Hazard Classifications:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets.[1][2]
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used when there is a risk of inhaling dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its hazards and complies with all relevant regulations. The following protocol outlines the necessary steps for its safe disposal.
1. Initial Handling and Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Have an emergency safety shower and eyewash station readily accessible.
-
Wear the appropriate PPE as detailed above.
2. Managing Spills and Residues:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For liquid spills, absorb the material using a non-combustible, inert absorbent material such as diatomite or universal binders.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
3. Waste Collection and Storage:
-
Collect all waste material, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.
4. Final Disposal:
-
The disposal of this compound and its container must be carried out by an approved waste disposal plant.
-
It is crucial to adhere to all local, regional, national, and international regulations governing hazardous waste disposal.
-
Under no circumstances should this chemical be released into the environment, drains, or water courses.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
